A-350619 hydrochloride
Description
Properties
IUPAC Name |
(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2OS.ClH/c1-24(2)16-6-5-15-23-21(25)14-9-17-7-3-4-8-20(17)26-19-12-10-18(22)11-13-19;/h3-4,7-14H,5-6,15-16H2,1-2H3,(H,23,25);1H/b14-9+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVBHWZPRQFKJS-KYIGKLDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCNC(=O)C=CC1=CC=CC=C1SC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCCNC(=O)/C=C/C1=CC=CC=C1SC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-350619 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-350619 hydrochloride is a potent and novel activator of soluble guanylyl cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] This document provides a comprehensive overview of the mechanism of action of A-350619, detailing its effects on sGC kinetics, its interaction with the NO signaling cascade, and its resulting physiological effects. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, particularly in therapeutic areas where modulation of the NO/cGMP pathway is of interest.
Core Mechanism of Action: Activation of Soluble Guanylyl Cyclase
This compound functions as an activator of soluble guanylyl cyclase (sGC).[1] sGC is a key enzyme that transduces the signal of nitric oxide (NO) by converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The accumulation of cGMP leads to various physiological responses, most notably smooth muscle relaxation.[2]
The mechanism of A-350619 involves both direct activation of sGC and synergistic potentiation in the presence of NO.[1][4] This dual action suggests that A-350619 is an sGC stimulator, enhancing the enzyme's sensitivity to its endogenous activator, NO.
Effects on sGC Enzyme Kinetics
Experimental data demonstrates that A-350619 significantly enhances the catalytic efficiency of sGC. Specifically, it has been shown to:
-
Increase Vmax: A-350619 was found to increase the maximum reaction velocity (Vmax) of sGC from a basal level of 0.1 to 14.5 µmol/min/mg, representing a 145-fold increase.[2][3]
-
Decrease Km: The compound also lowered the Michaelis constant (Km) for GTP from 300 µM to 50 µM, indicating a 6-fold increase in the enzyme's affinity for its substrate.[2][3]
These kinetic changes result in a substantial increase in the production of cGMP.
Interaction with other sGC Ligands
Studies involving other sGC modulators have provided further insight into the binding and action of A-350619:
-
YC-1: When combined with YC-1, another sGC activator, the effects on sGC kinetics were not additive.[2][3] This observation suggests that A-350619 and YC-1 may share a common or overlapping binding site on the sGC enzyme.[2][3]
-
ODQ: The activation of sGC by A-350619 is partially inhibited by 1H-[1][2][4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a specific inhibitor of sGC that acts through oxidation of the enzyme's heme group.[2][3] This indicates that the activity of A-350619 is at least partially dependent on the redox state of the heme prosthetic group of sGC.
Signaling Pathway
The signaling cascade initiated by A-350619 is centered on the activation of sGC and the subsequent increase in intracellular cGMP levels.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: Effects of A-350619 on sGC Enzyme Kinetics
| Parameter | Basal | A-350619 | Fold Change |
| Vmax (µmol/min/mg) | 0.1 | 14.5 | 145 |
| Km (µM) | 300 | 50 | -6 |
Data from Miller et al., 2003.[2]
Table 2: In Vitro and In Vivo Efficacy of A-350619
| Experimental Model | Condition | Parameter | Value |
| Cavernosum Tissue Strips | Pre-treated with N-omega-nitro-L-arginine | EC50 | 80 µM |
| Cavernosum Tissue Strips | With Sodium Nitroprusside (SNP) | EC50 | 10 µM |
| Conscious Rat Model | In vivo | Effective Dose | 1 µmol/kg |
Data from Miller et al., 2003.[2]
Experimental Protocols
The following outlines the general methodologies for key experiments cited in the literature.
sGC Enzyme Activity Assay
A likely protocol to determine the effect of A-350619 on sGC activity would involve the following steps:
Caption: Experimental workflow for sGC enzyme activity assay.
-
Enzyme Preparation: Purified soluble guanylyl cyclase is used.
-
Incubation: The enzyme is incubated with this compound at a specified concentration. A range of GTP concentrations is also included to determine the Km.
-
Reaction Initiation: The reaction is initiated by the addition of a cofactor, such as MgCl2.
-
Reaction Termination: The reaction is stopped after a defined period.
-
cGMP Quantification: The amount of cGMP produced is quantified using methods such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The reaction velocities are plotted against the substrate concentrations, and the Vmax and Km are determined using Michaelis-Menten kinetics.
Ex Vivo Tissue Relaxation Assay
To assess the functional effect of A-350619 on smooth muscle relaxation, an organ bath experiment is typically employed:
-
Tissue Preparation: Smooth muscle tissue, such as corpus cavernosum strips, is dissected and mounted in an organ bath containing a physiological salt solution.[2]
-
Inhibition of Endogenous NO Production: To study the direct effect of A-350619, endogenous nitric oxide synthase (NOS) is inhibited using an agent like N-omega-nitro-L-arginine.[2]
-
Contraction: The tissue is pre-contracted with an alpha-adrenergic agonist like phenylephrine.
-
Dose-Response Curve: A-350619 is added to the bath in a cumulative manner to generate a dose-response curve for relaxation.
-
Potentiation with NO Donor: To assess the synergistic effect with NO, the experiment is repeated in the presence of an NO donor such as sodium nitroprusside (SNP).[2]
In Vivo Model of Penile Erection
The pro-erectile effect of A-350619 is evaluated in a conscious rat model:[2]
-
Animal Model: Conscious, male rats are used for the study.
-
Drug Administration: A-350619 is administered, likely via intravenous or intraperitoneal injection, at a specific dose (e.g., 1 µmol/kg).[2]
-
Observation: The animals are observed for signs of penile erection.
-
Data Collection: The incidence and duration of erections are recorded and compared to a vehicle control group.
Conclusion
This compound is a potent activator of soluble guanylyl cyclase, acting to increase the production of cGMP both directly and in synergy with nitric oxide. This mechanism of action translates to significant physiological effects, including smooth muscle relaxation. The quantitative data and experimental findings summarized in this guide provide a solid foundation for further investigation and development of A-350619 and similar sGC activators for therapeutic applications.
References
A-350619 Hydrochloride: An In-Depth Technical Guide to its Core Target Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-350619 hydrochloride is a potent and selective activator of soluble guanylyl cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, this compound elevates intracellular levels of cyclic guanosine monophosphate (cGMP), leading to a cascade of downstream effects, most notably smooth muscle relaxation. This technical guide provides a comprehensive overview of the target pathway of this compound, including quantitative data on its enzymatic and physiological effects, detailed experimental protocols for its characterization, and a visual representation of the involved signaling cascade.
Core Target: Soluble Guanylyl Cyclase (sGC)
The primary molecular target of this compound is soluble guanylyl cyclase (sGC).[1][2] sGC is a heterodimeric enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] This activation is a key event in numerous physiological processes, including the regulation of vascular tone, neurotransmission, and platelet aggregation.[3]
This compound activates basal sGC and acts synergistically with nitric oxide (NO) to enhance enzyme activity.[1] The mechanism of activation involves a significant increase in the maximal velocity (Vmax) of the enzyme and a decrease in the Michaelis constant (Km) for GTP, indicating a more efficient conversion to cGMP.[3] The activation by A-350619 is partially inhibited by 1H-[2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a specific inhibitor of sGC that works by oxidizing the enzyme's heme group, suggesting a heme-dependent component to its mechanism of action.[3]
Signaling Pathway
The activation of sGC by this compound initiates the NO/sGC/cGMP signaling pathway, which culminates in a physiological response, primarily smooth muscle relaxation.
The key steps in the pathway are as follows:
-
Activation of sGC: this compound directly binds to and activates sGC. This activation is synergistic with endogenous NO.
-
Conversion of GTP to cGMP: Activated sGC catalyzes the conversion of GTP to cGMP, leading to an increase in intracellular cGMP concentration.
-
Downstream Effector Activation: Elevated cGMP levels activate several downstream targets, including:
-
Protein Kinase G (PKG): cGMP-dependent protein kinase (PKG) is a primary effector that phosphorylates various downstream targets.
-
cGMP-gated Ion Channels: These channels are directly modulated by cGMP.
-
Phosphodiesterases (PDEs): cGMP can allosterically regulate the activity of certain PDEs, which in turn hydrolyze cyclic nucleotides.
-
-
Reduction in Intracellular Calcium: The activation of PKG and cGMP-gated ion channels ultimately leads to a decrease in the concentration of intracellular free calcium ([Ca²⁺]i). This occurs through mechanisms such as the opening of potassium channels (leading to hyperpolarization and closure of voltage-gated calcium channels) and the sequestration of calcium into intracellular stores.
-
Smooth Muscle Relaxation: The reduction in intracellular calcium leads to the dephosphorylation of myosin light chains, resulting in the relaxation of smooth muscle cells. This effect is particularly prominent in vascular and cavernosal smooth muscle.[3]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: Enzymatic Activity of this compound on Soluble Guanylyl Cyclase
| Parameter | Value | Fold Change | Reference |
| Vmax | 14.5 µmol/min/mg | 145-fold increase | [3] |
| Km | 50 µM | 6-fold decrease | [3] |
Table 2: Physiological Effects of this compound
| Experiment | Parameter | Value | Condition | Reference |
| Relaxation of cavernosum tissue strips | EC₅₀ | 80 µM | Pre-treated with N-omega-nitro-L-arginine | [3] |
| Relaxation of cavernosum tissue strips | EC₅₀ | 10 µM | In the presence of Sodium Nitroprusside (SNP) | [3] |
| In vivo penile erection | Dose | 1 µmol/kg | Conscious rat model | [3] |
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the activity of this compound.
Soluble Guanylyl Cyclase (sGC) Activity Assay
This protocol is designed to measure the in vitro activity of sGC in the presence of this compound.
Objective: To determine the effect of this compound on the catalytic activity of purified sGC.
Materials:
-
Purified sGC enzyme
-
This compound
-
GTP (substrate)
-
Assay buffer (e.g., 50 mM TEA, pH 7.4, containing 2 mM MgCl₂)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
cGMP detection kit (e.g., ELISA or RIA)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GTP, and the phosphodiesterase inhibitor.
-
Add varying concentrations of this compound to the reaction mixture. A control with no compound should be included.
-
Initiate the reaction by adding the purified sGC enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 10 mM EDTA or by heating).
-
Measure the amount of cGMP produced using a cGMP detection kit according to the manufacturer's instructions.
-
Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein) for each concentration of this compound.
-
Plot the sGC activity against the concentration of this compound to determine parameters such as EC₅₀.
Corpus Cavernosum Smooth Muscle Relaxation Assay
This ex vivo protocol assesses the functional effect of this compound on smooth muscle relaxation.
Objective: To measure the dose-dependent relaxation of pre-contracted corpus cavernosum tissue strips by this compound.
Materials:
-
Isolated corpus cavernosum tissue strips (e.g., from rabbit or rat)
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂
-
Phenylephrine (or another contractile agent)
-
This compound stock solution
Procedure:
-
Mount the corpus cavernosum tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.
-
Induce a submaximal contraction of the tissue strips by adding a fixed concentration of phenylephrine (e.g., 1-10 µM).
-
Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath.
-
Record the changes in isometric tension after each addition.
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve and calculate the EC₅₀ value for this compound.
Conclusion
This compound is a valuable research tool for investigating the NO/sGC/cGMP signaling pathway. Its direct and potent activation of sGC provides a means to study the downstream consequences of elevated cGMP levels in various cellular and physiological contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of cGMP signaling.
References
- 1. A 350619 hydrochloride | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 2. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
A-350619 Hydrochloride: A Technical Guide to its Role as a Soluble Guanylyl Cyclase Activator in Cyclic GMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-350619 hydrochloride is a potent, nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC), the key enzyme in the NO-cGMP signaling pathway. Unlike phosphodiesterase inhibitors that prevent the degradation of cyclic guanosine monophosphate (cGMP), A-350619 directly stimulates sGC to increase the synthesis of cGMP. This direct activation leads to a variety of physiological responses, most notably smooth muscle relaxation. This technical guide provides a comprehensive overview of the mechanism of action of A-350619, quantitative data on its enzymatic and physiological effects, and detailed protocols for key experiments used to characterize its activity.
Introduction to Cyclic GMP Signaling
Cyclic GMP is a critical second messenger molecule involved in numerous physiological processes, including the regulation of vascular tone, platelet aggregation, and neurotransmission.[1] The canonical pathway for cGMP synthesis involves the activation of soluble guanylyl cyclase by nitric oxide. NO, produced by nitric oxide synthase (NOS), diffuses into target cells and binds to the heme moiety of sGC, triggering a conformational change that stimulates the conversion of guanosine triphosphate (GTP) to cGMP.[2][3] cGMP then exerts its effects by activating cGMP-dependent protein kinases (PKGs), which phosphorylate various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[1]
A-350619 represents a class of compounds that bypass the need for NO and directly activate sGC, offering a potential therapeutic strategy for conditions associated with impaired NO bioavailability.[4]
Mechanism of Action of this compound
This compound is classified as a heme-dependent sGC stimulator.[5] Its mechanism of action involves direct binding to sGC, leading to a significant increase in the enzyme's catalytic activity. Studies have shown that A-350619 increases the maximal velocity (Vmax) of sGC and decreases its Michaelis constant (Km) for GTP, indicating both an increase in catalytic efficiency and a higher affinity for its substrate.[4][6]
Interestingly, the modulatory effects of A-350619 on sGC are not additive with those of another sGC activator, YC-1, suggesting they may act at a common or allosterically coupled binding site.[4][7] The activation of sGC by A-350619 is partially inhibited by ODQ (1H-[7][8]oxadiazolo[4,3-a]quinoxalin-1-one), a compound that specifically inhibits sGC by oxidizing its heme iron.[4][6] This confirms the heme-dependent nature of A-350619's activity.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅ClN₂OS · HCl | |
| Molecular Weight | 425.41 g/mol | [7] |
| Appearance | White solid | [7] |
| Melting Point | 175.2-176.7 °C | [9] |
| Solubility (H₂O) | 23 mg/mL | [9] |
| Purity (HPLC) | ≥98% | [9] |
| Storage Temperature | 2-8°C |
Table 2: In Vitro Activity of A-350619 on Soluble Guanylyl Cyclase
| Parameter | Condition | Value | Reference |
| Vmax (sGC) | Basal | 0.1 µmol/min/mg | [4][6] |
| + A-350619 | 14.5 µmol/min/mg (145-fold increase) | [4][6] | |
| Km (sGC for GTP) | Basal | 300 µM | [4][6] |
| + A-350619 | 50 µM (6-fold decrease) | [4][6] |
Table 3: Physiological Effects of A-350619
| Experiment | Tissue/Model | Parameter | Value | Reference |
| Corpus Cavernosum Relaxation | Rabbit | EC₅₀ | 80 µM | [4] |
| Rabbit (+ SNP) | EC₅₀ | 10 µM | [4] | |
| Penile Erection | Conscious Rat | Dose | 1 µmol/kg | [4][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Soluble Guanylyl Cyclase (sGC) Activity Assay
This protocol is a representative method for determining the activity of sGC in the presence of activators like A-350619.
Objective: To measure the production of cGMP from GTP by purified sGC.
Materials:
-
Purified bovine lung sGC
-
Assay Buffer: 50 mM TEA/HCl, 3 mM MgCl₂
-
[α-³²P]GTP
-
This compound stock solution
-
Stop Solution (e.g., 120 mM zinc acetate)
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures in a final volume of 0.1 mL containing the assay buffer, purified sGC (e.g., 50 ng), and varying concentrations of A-350619.
-
Initiate the reaction by adding [α-³²P]GTP (approximately 200,000 cpm) to each mixture.
-
Incubate the reactions at 37°C for 10 minutes.
-
Terminate the reaction by adding the stop solution.
-
Separate the radiolabeled cGMP from unreacted GTP, typically using column chromatography (e.g., Dowex/alumina columns).
-
Quantify the amount of [³²P]cGMP produced using a scintillation counter.
-
Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein).
Organ Bath Assay for Corpus Cavernosum Relaxation
This protocol describes a classic pharmacological method to assess the vasorelaxant properties of A-350619 on smooth muscle tissue.[10][11][12]
Objective: To measure the dose-dependent relaxation of pre-contracted corpus cavernosum strips in response to A-350619.
Materials:
-
Corpus cavernosum tissue (e.g., from rabbit or human)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Phenylephrine (or other contractile agent)
-
This compound stock solution
-
Isolated organ bath system with force-displacement transducers and data acquisition software
Procedure:
-
Dissect corpus cavernosum tissue and prepare strips of appropriate size (e.g., 3 x 3 x 8 mm).[10]
-
Mount the tissue strips vertically in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Apply a preload tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, adjusting the tension as needed.[12]
-
Induce a submaximal tonic contraction with a contractile agent like phenylephrine (e.g., 1 µM) until a stable plateau is reached.[11]
-
Once the contraction is stable, add cumulative concentrations of A-350619 to the bath, allowing the tissue to reach a steady-state response at each concentration.
-
Record the changes in isometric tension using the force transducer and data acquisition system.
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC₅₀ value.
In Vivo Measurement of Penile Erection in a Conscious Rat Model
This protocol outlines a method to assess the erectile activity of A-350619 in a conscious animal model.
Objective: To observe and quantify the erectile response following systemic administration of A-350619.
Materials:
-
Male Sprague-Dawley rats
-
This compound solution for injection
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
House the rats individually and allow them to acclimate to the observation chambers.
-
Administer this compound (e.g., 1 µmol/kg) via a suitable route (e.g., intraperitoneal or subcutaneous injection).
-
Observe the rats continuously for a defined period (e.g., 60 minutes) for signs of penile erection (e.g., emergence, engorgement, and reddening of the penis).
-
Record the latency to the first erection, the number of erections, and the duration of each erectile event.
-
A control group receiving vehicle should be included for comparison.
Note: For a more quantitative assessment of erectile function, measurement of intracavernosal pressure (ICP) in anesthetized rats is the gold standard. This involves cannulation of the corpus cavernosum and the carotid artery to measure ICP and mean arterial pressure (MAP), respectively, often in response to cavernous nerve stimulation.[1][13][14]
Conclusion
This compound is a valuable research tool for investigating the cGMP signaling pathway. As a direct activator of soluble guanylyl cyclase, it provides a means to elevate cGMP levels independently of nitric oxide, allowing for the elucidation of the downstream consequences of sGC activation. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the therapeutic potential of sGC activators like A-350619 is warranted for a range of cardiovascular and other disorders characterized by impaired NO-cGMP signaling.
References
- 1. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 2. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itqb.unl.pt [itqb.unl.pt]
- 4. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound ≥98% (HPLC), solid | 538368-27-3 [sigmaaldrich.com]
- 10. Experimental model of human corpus cavernosum smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Testosterone Induces Relaxation of Human Corpus Cavernosum Tissue of Patients With Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model | PLOS One [journals.plos.org]
A-350619 Hydrochloride: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-350619 hydrochloride, a potent activator of soluble guanylyl cyclase (sGC). This document details its mechanism of action, pharmacological effects, and the experimental methodologies used to characterize this compound.
Introduction to this compound
This compound is a novel small molecule activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation, neurotransmission, and inhibition of platelet aggregation.[1][2] By directly activating sGC, A-350619 enhances cGMP production, making it a valuable tool for studying the NO/cGMP pathway and a potential therapeutic agent for conditions associated with impaired NO signaling, such as erectile dysfunction.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 3-[2-[(4-Chlorophenyl)thiophenyl]-N-[4-(dimethylamino)butyl]-2-propenamide hydrochloride | [4] |
| Molecular Formula | C₂₁H₂₅ClN₂OS · HCl | [5] |
| Molecular Weight | 425.41 g/mol | [5] |
| Appearance | White solid | [3] |
| Melting Point | 175.2-176.7 °C | [5] |
| Solubility | Soluble in water (23 mg/mL) | [5] |
| Purity | ≥98% (HPLC) | [5] |
| Storage | Store at -20°C or 2-8°C | [5] |
Mechanism of Action
A-350619 is classified as a soluble guanylyl cyclase (sGC) activator. Its mechanism involves direct stimulation of sGC, leading to an increase in the production of cGMP.[6] This action is synergistic with nitric oxide (NO), meaning it can enhance the activation of sGC in the presence of NO.[5][7] The activation of sGC by A-350619 is partially inhibited by 1H-[3][7]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a specific inhibitor of sGC that works by oxidizing the enzyme's heme group.[1] This suggests that A-350619's mechanism is at least partially dependent on the reduced state of the sGC heme iron.[1]
Signaling Pathway
The canonical NO-sGC-cGMP signaling pathway, and the point of intervention for A-350619, is illustrated below.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
In Vitro Enzymatic Activity
| Parameter | Condition | Value | Fold Change | Reference |
| Vmax | Basal | 0.1 µmol/min/mg | - | [1] |
| + A-350619 | 14.5 µmol/min/mg | 145-fold increase | [1] | |
| + YC-1 + A-350619 | - | 156-fold increase | [1] | |
| Km | Basal | 300 µM | - | [1] |
| + A-350619 | 50 µM | 6-fold decrease | [1] | |
| + YC-1 + A-350619 | - | 5-fold decrease | [1] |
In Vitro Tissue Relaxation
| Parameter | Condition | Value | Reference |
| EC₅₀ | A-350619 alone | 80 µM | [1] |
| A-350619 + SNP | 10 µM | [1] | |
| YC-1 alone | 50 µM | [1] | |
| YC-1 + SNP | 3 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Soluble Guanylyl Cyclase (sGC) Activity Assay (Radiochemical)
This assay quantifies the enzymatic activity of sGC by measuring the conversion of radiolabeled GTP to cGMP.
Materials:
-
Purified sGC or cell/tissue lysate
-
[α-³²P]GTP (radiolabeled substrate)
-
Unlabeled GTP
-
Assay Buffer: 50 mM Triethanolamine (TEA) buffer, pH 7.4
-
Magnesium chloride (MgCl₂)
-
3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase (PDE) activity
-
This compound dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Solution (e.g., 125 mM zinc acetate)
-
Precipitating Solution (e.g., 144 mM sodium carbonate)
-
Neutral alumina columns
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, MgCl₂, IBMX, and the purified sGC or lysate.
-
Compound Addition: Add A-350619 at various concentrations. Include a vehicle control.
-
Initiation of Reaction: Start the reaction by adding a mixture of [α-³²P]GTP and unlabeled GTP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding the Stop Solution.
-
Precipitation: Add the Precipitating Solution to precipitate the unreacted GTP.
-
Separation: Centrifuge the samples and apply the supernatant to neutral alumina columns to separate [³²P]cGMP from other nucleotides.
-
Quantification: Elute the [³²P]cGMP and quantify the radioactivity using a scintillation counter.
cGMP Measurement (ELISA)
This protocol describes the quantification of intracellular cGMP levels in response to A-350619 treatment using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cultured cells or tissue samples
-
This compound
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP ELISA kit (containing cGMP-coated microplate, anti-cGMP antibody, HRP-conjugated cGMP, and substrate)
-
Microplate reader
Procedure:
-
Cell/Tissue Treatment: Treat cultured cells or tissue preparations with various concentrations of A-350619 for a specified time.
-
Lysis: Lyse the cells or homogenize the tissue in the appropriate lysis buffer.
-
Centrifugation: Centrifuge the lysates to remove cellular debris.
-
ELISA Protocol (as per kit instructions):
-
Add standards and samples to the wells of the cGMP-coated microplate.
-
Add a fixed amount of HRP-conjugated cGMP to each well.
-
Add the anti-cGMP antibody to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the HRP substrate and incubate for color development.
-
Stop the reaction and measure the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the cGMP concentration in the samples based on the standard curve.
Isolated Corpus Cavernosum Tissue Relaxation Assay
This ex vivo assay evaluates the relaxant effect of A-350619 on smooth muscle tissue.
Materials:
-
Corpus cavernosum tissue strips
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)
-
Phenylephrine (or other contractile agent)
-
This compound
-
Sodium nitroprusside (SNP, as a positive control)
Procedure:
-
Tissue Preparation: Mount strips of corpus cavernosum tissue in organ baths containing Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Contraction: Induce a sustained contraction with a contractile agent like phenylephrine.
-
Compound Addition: Once a stable contraction is achieved, add A-350619 cumulatively to generate a concentration-response curve.
-
Data Recording: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and calculate the EC₅₀ value.
Conclusion
This compound is a potent and specific activator of soluble guanylyl cyclase. Its ability to directly stimulate sGC and act synergistically with NO makes it a valuable pharmacological tool for investigating the cGMP signaling pathway. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working in areas where modulation of the NO/sGC/cGMP axis is of interest. Further research into the in vivo efficacy and safety profile of A-350619 is warranted to explore its full therapeutic potential.19 is warranted to explore its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. A 350619 hydrochloride | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 5. This compound ≥98% (HPLC), solid | 538368-27-3 [sigmaaldrich.com]
- 6. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Early In Vitro Studies of A-350619 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-350619 hydrochloride is a potent, nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC), a key enzyme in the NO signaling pathway.[1] This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation. By directly stimulating sGC, A-350619 leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a second messenger that mediates these effects. This technical guide provides an in-depth overview of the early in vitro studies that characterized the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used in its initial evaluation.
Core Mechanism of Action: Activation of Soluble Guanylyl Cyclase
A-350619 acts as a direct activator of sGC, enhancing its enzymatic activity. This activation leads to the conversion of guanosine triphosphate (GTP) to cGMP.[1] The increased levels of cGMP then activate downstream targets, such as protein kinase G (PKG), resulting in a cascade of events that lead to smooth muscle relaxation. Notably, A-350619 demonstrates a synergistic effect with NO, meaning it can further potentiate the activation of sGC in the presence of this endogenous signaling molecule.
Quantitative Data Summary
The following tables summarize the key quantitative data from early in vitro studies of this compound.
| Parameter | Value | Fold Change | Reference |
| Basal sGC Vmax | 0.1 µmol/min/mg | - | [1] |
| sGC Vmax with A-350619 | 14.5 µmol/min/mg | 145-fold increase | [1] |
| Basal sGC Km | 300 µM | - | [1] |
| sGC Km with A-350619 | 50 µM | 6-fold decrease | [1] |
Table 1: Effect of this compound on sGC Enzyme Kinetics
| Condition | EC50 Value | Reference |
| Relaxation of Rabbit Corpus Cavernosum (alone) | 80 µM | |
| Relaxation of Rabbit Corpus Cavernosum (+ 1 µM SNP*) | 10 µM |
*SNP (Sodium Nitroprusside) is a nitric oxide donor.
Table 2: Functional Activity of this compound in a Smooth Muscle Relaxation Assay
Signaling Pathway
The diagram below illustrates the signaling pathway through which this compound exerts its effects.
References
A-350619 Hydrochloride: A Technical Guide for Preliminary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of A-350619 hydrochloride, a potent and selective activator of soluble guanylyl cyclase (sGC), for its application in preliminary cell culture experiments. This document outlines the compound's mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate its use in research settings.
Introduction to this compound
This compound is a small molecule activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including smooth muscle relaxation, neurotransmission, and inhibition of platelet aggregation.[1] A-350619 activates sGC independently of NO, offering a valuable tool to investigate the downstream effects of cGMP signaling in various cell types.[3]
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 3-[2-[(4-Chlorophenyl)thiophenyl]-N-[4-(dimethylamino)butyl]-2-propenamide hydrochloride | [4] |
| Molecular Formula | C₂₁H₂₅ClN₂OS · HCl | [2] |
| Molecular Weight | 425.41 g/mol | [2] |
| Appearance | White solid | [2] |
| Solubility | Water (up to 100 mM) | R&D Systems |
| Storage | Store at +4°C for short term, -20°C for long term. | [5] |
Mechanism of Action
This compound functions as a direct activator of sGC. Its mechanism involves binding to an allosteric site on the enzyme, distinct from the NO-binding heme pocket, which induces a conformational change that enhances its catalytic activity.[1] This results in a significant increase in the intracellular concentration of cGMP.
The activation of sGC by A-350619 leads to a substantial increase in the maximal velocity (Vmax) of the enzyme and a decrease in the Michaelis constant (Km) for GTP, indicating a more efficient conversion of GTP to cGMP.[1] The effects of A-350619 can be synergistically enhanced in the presence of NO donors and can be inhibited by ODQ (1H-[1][2][6]oxadiazolo[4,3-a]quinoxalin-1-one), a selective inhibitor of sGC.[1]
Figure 1: Signaling pathway of this compound.
Experimental Protocols
This section provides detailed protocols for preliminary cell culture experiments involving this compound.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution. For example, to make 1 ml of a 10 mM stock, weigh out 4.25 mg of the compound.
-
Aseptically add the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water or PBS to the tube.
-
Vortex thoroughly until the compound is completely dissolved. The solution should be clear.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic potential of this compound to establish a suitable working concentration range for subsequent functional assays.
Materials:
-
Selected cell line (e.g., human cancer cell lines like OVCAR-3 or MDA-MB-468)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same amount of solvent as the highest concentration of A-350619).
-
Remove the medium from the wells and add 100 µl of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µl of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Figure 2: Workflow for the MTT cell viability assay.
Measurement of Intracellular cGMP Levels (ELISA)
This protocol quantifies the primary downstream product of sGC activation.
Materials:
-
Selected cell line cultured in 12-well plates
-
This compound
-
NO donor (e.g., Sodium Nitroprusside, SNP) - optional, for synergy studies
-
sGC inhibitor (e.g., ODQ) - optional, for specificity control
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
Commercial cGMP ELISA kit
Procedure:
-
Seed cells in 12-well plates and grow to 80-90% confluency.
-
Wash the cells three times with pre-warmed, serum-free medium or PBS.
-
Pre-incubate the cells with a PDE inhibitor such as 1 mM IBMX for 10-15 minutes to prevent cGMP degradation.
-
Treat the cells with this compound at a pre-determined, non-toxic concentration (e.g., 1 µM, 10 µM). For control experiments, treat with vehicle, SNP (e.g., 10 µM), A-350619 + SNP, or pre-treat with ODQ (e.g., 10 µM) for 30 minutes before adding A-350619.
-
Incubate for a short period, typically 10-30 minutes, at 37°C.
-
Terminate the reaction by aspirating the medium and adding ice-cold cell lysis buffer provided in the cGMP ELISA kit.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Perform the cGMP ELISA on the supernatant according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content of the lysate, determined by a protein assay (e.g., BCA assay).
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds.
| Compound | Target | Parameter | Value | Conditions | Source |
| A-350619 | sGC | Vmax Increase | 145-fold | Purified sGC | [1] |
| sGC | Km Decrease | 6-fold (from 300 to 50 µM) | Purified sGC | [1] | |
| Cavernosum Tissue | EC₅₀ | 80 µM | Rabbit tissue strips | [1] | |
| YC-1 | sGC | EC₅₀ | 50 µM | Rabbit tissue strips | [1] |
| A-350619 + SNP | Cavernosum Tissue | EC₅₀ | 10 µM | Rabbit tissue strips | [1] |
| YC-1 + SNP | Cavernosum Tissue | EC₅₀ | 3 µM | Rabbit tissue strips | [1] |
Conclusion
This compound is a valuable pharmacological tool for investigating the NO-sGC-cGMP signaling pathway in a cellular context. Its ability to directly activate sGC provides a method to study the downstream effects of cGMP in a controlled manner. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute preliminary cell culture experiments to explore the role of this important signaling cascade in their specific areas of interest. For optimal results, it is recommended to perform dose-response and time-course experiments to determine the ideal conditions for each specific cell line and experimental endpoint. ideal conditions for each specific cell line and experimental endpoint.
References
- 1. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of soluble guanylyl cyclase-cyclic GMP signaling in tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacology of A-350619 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-350619 hydrochloride is a potent and selective activator of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO). By directly stimulating sGC, A-350619 mimics the downstream effects of NO, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo effects, and key quantitative data. Detailed experimental methodologies for seminal studies are provided to facilitate further research and development.
Core Mechanism of Action: Activation of Soluble Guanylyl Cyclase
This compound functions as a direct activator of soluble guanylyl cyclase (sGC).[1][2] sGC is a heterodimeric enzyme that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP is a key second messenger that mediates a variety of physiological processes, most notably smooth muscle relaxation.
The activation of sGC by A-350619 is independent of nitric oxide (NO) but is heme-dependent.[3] It acts synergistically with NO to potentiate sGC activation.[3] This mechanism of action places A-350619 in a class of compounds known as sGC stimulators.[3]
Impact on Enzyme Kinetics
In vitro studies have demonstrated that A-350619 significantly alters the kinetic parameters of sGC, leading to a substantial increase in its catalytic efficiency. The compound has been shown to:
-
Increase Vmax: A-350619 increases the maximum reaction velocity (Vmax) of sGC from a basal level of 0.1 to 14.5 micromol/min/mg, representing a 145-fold increase in enzyme activity.[1]
-
Decrease Km: The Michaelis constant (Km) for GTP is lowered from 300 to 50 microM, indicating a 6-fold increase in the enzyme's affinity for its substrate.[1]
When combined with YC-1, another sGC activator, a 156-fold increase in Vmax and a 5-fold decrease in Km were observed, suggesting a common binding site on the sGC enzyme.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Enzyme Kinetics of A-350619 on Soluble Guanylyl Cyclase [1]
| Parameter | Value | Fold Change |
| Basal Vmax | 0.1 µmol/min/mg | - |
| Vmax with A-350619 | 14.5 µmol/min/mg | 145-fold increase |
| Basal Km | 300 µM | - |
| Km with A-350619 | 50 µM | 6-fold decrease |
Table 2: In Vitro Efficacy in Corpus Cavernosum Tissue Relaxation [1]
| Compound | EC50 (µM) |
| A-350619 | 80 |
| YC-1 | 50 |
| A-350619 + SNP | 10 |
| YC-1 + SNP | 3 |
Table 3: In Vivo Efficacy in a Conscious Rat Model [1]
| Endpoint | Dose | Effect |
| Penile Erection | 1 µmol/kg | Induction of erection |
Detailed Experimental Protocols
While the full, detailed experimental protocols from the primary literature are not publicly available, the following represents a comprehensive reconstruction based on established methodologies for the key experiments cited.
Soluble Guanylyl Cyclase (sGC) Activity Assay
This protocol is adapted from established methods for measuring sGC activity in the presence of activators like YC-1.
Objective: To determine the effect of this compound on the catalytic activity of purified sGC.
Materials:
-
Purified soluble guanylyl cyclase
-
This compound
-
[α-³²P]GTP
-
GTP
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dithiothreitol (DTT)
-
Triethanolamine (TEA) buffer
-
Bovine serum albumin (BSA)
-
Magnesium chloride (MgCl₂)
-
Creatine phosphate and creatine phosphokinase (GTP regenerating system)
-
Zinc acetate and sodium carbonate for reaction termination
Procedure:
-
Prepare a reaction mixture containing 50 mM TEA buffer (pH 7.4), 1 mM EGTA, 1 mM IBMX, 1 mM DTT, 1 mg/ml BSA, 3 mM MgCl₂, a GTP regenerating system (5 mM creatine phosphate and 12.5 U/ml creatine phosphokinase), and [α-³²P]GTP.
-
Add purified sGC to the reaction mixture.
-
Introduce this compound at various concentrations to the experimental tubes. Use a vehicle control (e.g., DMSO) for baseline measurements.
-
Initiate the reaction by adding the substrate, GTP.
-
Incubate the reaction tubes at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding zinc acetate and sodium carbonate to precipitate the nucleotides.
-
Separate the resulting [³²P]cGMP from [α-³²P]GTP using column chromatography (e.g., Dowex-alumina columns).
-
Quantify the amount of [³²P]cGMP produced using liquid scintillation counting.
-
Calculate the specific activity of sGC (in nmol cGMP/min/mg protein) for each concentration of A-350619.
-
Determine Vmax and Km values by plotting the reaction velocity against substrate concentration and fitting the data to the Michaelis-Menten equation.
Corpus Cavernosum Smooth Muscle Relaxation Assay
Objective: To evaluate the relaxant effect of this compound on pre-contracted corpus cavernosum tissue strips.
Materials:
-
Rabbit or rat corpus cavernosum tissue
-
This compound
-
Phenylephrine
-
Sodium nitroprusside (SNP) as a positive control
-
N-omega-nitro-L-arginine (L-NNA) to inhibit endogenous NO production
-
Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
Procedure:
-
Isolate corpus cavernosum tissue and prepare strips of appropriate dimensions (e.g., 2x2x7 mm).
-
Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate under a resting tension of approximately 2 g for at least 60 minutes.
-
To inhibit endogenous nitric oxide synthesis, pre-treat the tissues with L-NNA.
-
Induce a sustained contraction in the tissue strips using a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, cumulatively add this compound to the organ baths in increasing concentrations.
-
Record the changes in isometric tension. Relaxation is expressed as the percentage decrease from the phenylephrine-induced contraction.
-
Construct concentration-response curves and calculate the EC50 value for A-350619.
-
In separate experiments, assess the synergistic effect by co-administering A-350619 with the NO donor, SNP.
In Vivo Model of Penile Erection in Conscious Rats
Objective: To determine the effect of this compound on erectile function in a live animal model.
Materials:
-
Conscious, male Wistar rats
-
This compound
-
Vehicle control (e.g., saline or DMSO)
-
Observation chamber
Procedure:
-
Acclimate the rats to the observation environment to minimize stress-related interferences.
-
Administer this compound (e.g., 1 µmol/kg) or vehicle via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Observe the rats continuously for a defined period (e.g., 30-60 minutes) for signs of penile erection.
-
Record the latency to the first erection, the number of erections, and the duration of each erectile event.
-
Compare the erectile responses in the A-350619-treated group to the vehicle-treated control group.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of A-350619 and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound activation of sGC.
Caption: Experimental workflow for characterizing the pharmacology of A-350619.
Selectivity and Pharmacokinetics
Currently, there is no publicly available data on the selectivity profile of this compound against other enzymes or receptors. Similarly, information regarding its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) has not been disclosed in the available scientific literature. Further research is required to elucidate these aspects of its pharmacological profile.
Conclusion
This compound is a valuable research tool for studying the physiological and pathophysiological roles of the NO/sGC/cGMP signaling pathway. Its potent and direct activation of sGC, coupled with its demonstrated in vitro and in vivo efficacy in promoting smooth muscle relaxation, underscores its potential as a lead compound for the development of novel therapeutics for conditions characterized by impaired NO signaling, such as erectile dysfunction. This technical guide provides a foundational understanding of its pharmacology and a framework for future investigations.
References
A-350619 Hydrochloride and its Interaction with Nitric Oxide (NO) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including the regulation of vascular tone, neurotransmission, and immune responses.[1][2] A key effector of NO signaling is soluble guanylyl cyclase (sGC), a heterodimeric heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][3][4] The NO-sGC-cGMP signaling pathway plays a pivotal role in smooth muscle relaxation.[1][2] Dysregulation of this pathway is implicated in various pathological conditions, including erectile dysfunction and pulmonary hypertension.[5][6]
A-350619 hydrochloride is a potent and novel activator of soluble guanylyl cyclase, operating independently of nitric oxide.[1][6] Its mechanism of action offers a promising therapeutic strategy for conditions associated with impaired NO bioavailability. This technical guide provides a comprehensive overview of A-350619's interaction with the NO signaling pathway, including its biochemical effects, relevant experimental protocols, and comparative data with other sGC modulators.
Mechanism of Action: A-350619 as a Soluble Guanylyl Cyclase Activator
A-350619 directly stimulates sGC, leading to a significant increase in cGMP production.[1] This action is distinct from that of phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, which prevent the degradation of cGMP.[7][8] Unlike NO, which requires the reduced heme iron (Fe2+) of sGC for its stimulatory effect, A-350619 can activate the enzyme directly.[1] However, its effects are potentiated by the presence of NO donors, suggesting a synergistic interaction.[1] The activation of sGC by A-350619 is partially inhibited by 1H-[1][3][9]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a heme-site inhibitor of sGC, indicating an interaction with the heme-containing domain of the enzyme.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the effects of A-350619 and comparative compounds on sGC activity and physiological responses.
Table 1: In Vitro Effects of A-350619 on Soluble Guanylyl Cyclase Kinetics [1]
| Compound | Vmax (µmol/min/mg) | Fold Increase in Vmax | Km (µM) | Fold Decrease in Km |
| Basal | 0.1 | - | 300 | - |
| A-350619 | 14.5 | 145 | 50 | 6 |
| YC-1 + A-350619 | - | 156 | - | 5 |
Table 2: In Vitro and In Vivo Potency of sGC Activators [1]
| Compound | EC50 (Corpus Cavernosum Relaxation) | EC50 with SNP (Corpus Cavernosum Relaxation) | In Vivo Effect (Penile Erection in Rats) |
| YC-1 | 50 µM | 3 µM | - |
| A-350619 | 80 µM | 10 µM | 1 µmol/kg (i.v.) |
Experimental Protocols
Soluble Guanylyl Cyclase (sGC) Activity Assay
This protocol outlines the determination of sGC activity in the presence of A-350619.
a) Purification of Recombinant sGC:
-
Human or bovine sGC can be expressed in Sf9 insect cells using a baculovirus expression system.[8][10]
-
The heterodimeric enzyme is purified using a series of chromatography steps, including DEAE, Ni2+-NTA, and GTP-agarose affinity chromatography.[4][10]
-
The purity and concentration of the enzyme are determined by SDS-PAGE and spectrophotometry (A280/A430 ratio to confirm heme incorporation).[4][10]
b) Assay Procedure:
-
The sGC activity is measured by quantifying the conversion of [α-³²P]GTP to [³²P]cGMP.
-
The reaction mixture (final volume of 100 µL) contains:
-
50 mM Triethanolamine-HCl, pH 7.4
-
3 mM MgCl₂
-
1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity
-
0.5 mM [α-³²P]GTP
-
Purified sGC (e.g., 50 ng)
-
Varying concentrations of A-350619 or vehicle control.
-
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for 10 minutes.
-
The reaction is terminated by the addition of 500 µL of 125 mM zinc acetate, followed by 500 µL of 144 mM sodium carbonate to precipitate unreacted GTP.
-
The samples are centrifuged, and the supernatant containing [³²P]cGMP is applied to a neutral alumina column.
-
The column is washed with water, and [³²P]cGMP is eluted with 150 mM ammonium formate (pH 7.0).
-
The radioactivity of the eluate is determined by liquid scintillation counting.
-
Vmax and Km values are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Isometric Tension Studies in Corpus Cavernosum Strips
This protocol is used to assess the relaxant effect of A-350619 on smooth muscle tissue.[1][11][12]
a) Tissue Preparation:
-
Corpus cavernosum tissue is obtained from male New Zealand White rabbits or from human donors with appropriate ethical approval.[1][11]
-
The tissue is dissected into strips (e.g., 2 x 2 x 8 mm) and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
The strips are equilibrated under a resting tension of approximately 2 g.
b) Experimental Procedure:
-
The tissue strips are pre-contracted with a submaximal concentration of phenylephrine (e.g., 10 µM).
-
Once a stable contraction is achieved, cumulative concentration-response curves to A-350619 are generated by adding the compound in a stepwise manner.
-
Relaxation is expressed as the percentage reversal of the phenylephrine-induced contraction.
-
EC50 values are calculated from the concentration-response curves.
-
To assess the interaction with the NO pathway, the experiment can be repeated in the presence of an NO donor like sodium nitroprusside (SNP).
In Vivo Measurement of Penile Erection in Rats
This protocol evaluates the pro-erectile effect of A-350619 in a conscious rat model.[1]
a) Animal Model:
-
Male Sprague-Dawley rats are used for this study.
-
The animals are anesthetized, and a catheter is inserted into the carotid artery for blood pressure monitoring and into the corpus cavernosum for intracavernosal pressure (ICP) measurement.[1][3][5][9]
b) Experimental Procedure:
-
This compound is administered intravenously (i.v.) at the desired dose (e.g., 1 µmol/kg).[1]
-
ICP and mean arterial pressure (MAP) are continuously recorded.
-
An increase in the ICP/MAP ratio is indicative of a pro-erectile response.
-
The duration and magnitude of the erectile response are quantified.
Visualizations
Signaling Pathways
References
- 1. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 2. Video: Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents [jove.com]
- 3. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High yield purification of soluble guanylate cyclase from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. benchchem.com [benchchem.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model | PLOS One [journals.plos.org]
- 10. Purification and characterization of recombinant human soluble guanylate cyclase produced from baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A standardized procedure for using human corpus cavernosum strips to evaluate drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Testosterone might cause relaxation of human corpus cavernosum by potassium channel opening action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A-350619 Hydrochloride in Vasodilation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-350619 hydrochloride is a potent activator of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO).[1] By directly stimulating sGC, A-350619 mimics the vasodilatory effects of NO, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells.[1] This signaling cascade ultimately results in smooth muscle relaxation and vasodilation.[2][3] These application notes provide detailed protocols for utilizing this compound in in vitro vasodilation assays, a critical tool for cardiovascular research and drug development.
Mechanism of Action: this compound activates sGC, increasing the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, resulting in vasodilation.[2][3] A-350619 can activate sGC both in its basal state and synergistically with NO.[1]
Data Presentation
| Parameter | Value | Tissue Type | Conditions | Reference |
| EC50 | 80 µM | Rabbit Cavernosum | Pre-treated with an NO-synthase inhibitor | [1] |
| Potentiated EC50 | 10 µM | Rabbit Cavernosum | In the presence of an NO donor (SNP) | [1] |
Experimental Protocols
In Vitro Vasodilation Assay Using Wire Myography
This protocol details the assessment of the vasodilatory properties of this compound on isolated arterial segments using a wire myograph system.
Materials:
-
This compound
-
Isolated small resistance arteries (e.g., mesenteric, coronary, or cerebral arteries)
-
Wire myograph system
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution
-
High Potassium Salt Solution (KPSS)
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619)
-
Acetylcholine
-
Distilled water
-
Standard laboratory equipment (dissection tools, pipettes, etc.)
Protocol:
-
Vessel Preparation:
-
Mounting the Vessel:
-
Equilibration and Viability Testing:
-
Allow the vessel to equilibrate for at least 30 minutes.[4]
-
Normalize the vessel by stretching it to its optimal resting tension.[7]
-
To test tissue viability, induce contraction by replacing the PSS with KPSS. After a stable contraction is achieved, wash the vessel with PSS until it returns to baseline tension. Repeat this step at least twice.[4]
-
To assess endothelial integrity, pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine at ~1 µM). Once a stable plateau is reached, add acetylcholine (~10 µM) to induce endothelium-dependent relaxation. A relaxation of >80% indicates a healthy, intact endothelium.[4]
-
-
Cumulative Dose-Response to this compound:
-
Wash the vessel with PSS to remove the acetylcholine and allow it to return to its resting tone.
-
Pre-constrict the arterial segment again with the same concentration of the vasoconstrictor used previously to achieve a stable submaximal contraction (approximately 60-80% of the maximum response).[8]
-
Once a stable contraction is achieved, add this compound to the bath in a cumulative manner, starting from a low concentration (e.g., 10 nM) and increasing in logarithmic steps (e.g., 100 nM, 1 µM, 10 µM, 100 µM, etc.) until a maximal relaxation is observed or the dose-response curve plateaus. Allow the response to stabilize at each concentration before adding the next.
-
This compound is soluble in water. Prepare a stock solution and perform serial dilutions to achieve the desired final concentrations in the organ bath.
-
-
Data Analysis:
-
Record the isometric tension at each concentration of this compound.
-
Express the relaxation at each concentration as a percentage of the pre-constriction tension.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of A-350619 that produces 50% of the maximal relaxation) from the dose-response curve using a non-linear regression analysis.
-
Visualizations
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for the in vitro vasodilation assay.
References
- 1. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. reprocell.com [reprocell.com]
- 5. A versatile tool for 𝘪𝘯 𝘷𝘪𝘵𝘳𝘰 vascular research [scintica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dmt.dk [dmt.dk]
Application Notes and Protocols for A-350619 Hydrochloride in In Vivo Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of A-350619 hydrochloride in rat models, focusing on its application in studying physiological processes regulated by the soluble guanylyl cyclase (sGC) pathway. The information is compiled from available scientific literature to guide researchers in designing and executing experiments.
Introduction
This compound is a potent and selective activator of soluble guanylyl cyclase (sGC).[1] sGC is a key enzyme in the nitric oxide (NO) signaling pathway, where it catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Increased levels of cGMP lead to various physiological responses, including smooth muscle relaxation, vasodilation, and neurotransmission.[2] this compound activates sGC independently of NO but its effects can be synergistic with NO. This property makes it a valuable tool for investigating the therapeutic potential of sGC activation in various disease models.
Data Presentation
The following table summarizes the available quantitative data for the in vivo use of this compound in rat models.
| Parameter | Value | Species/Model | Application | Administration Route | Vehicle | Reference |
| Dosage | 1 µmol/kg | Conscious Rat | Induction of Penile Erection | Not specified | Not specified | Miller et al. (2003)[2] |
Note: The detailed experimental protocol, including the specific administration route (e.g., intravenous, intraperitoneal) and the vehicle used to dissolve this compound for the penile erection study, is not available in the referenced abstract. Researchers should perform pilot studies to determine the optimal administration route and a suitable vehicle for their specific experimental setup.
Signaling Pathway
This compound exerts its effects by directly activating soluble guanylyl cyclase (sGC). The diagram below illustrates the signaling pathway.
Caption: Signaling pathway of this compound via sGC activation.
Experimental Protocols
This section provides a general protocol for an in vivo study in rats to investigate the effects of this compound on penile erection, based on the limited information available. It is crucial to optimize this protocol based on laboratory-specific conditions and ethical guidelines.
Objective: To assess the pro-erectile effects of this compound in conscious rats.
Materials:
-
This compound
-
Male Wistar or Sprague-Dawley rats (age and weight to be determined by the researcher)
-
Appropriate solvent/vehicle for this compound (e.g., saline, DMSO, or a buffered solution; solubility and toxicity tests are recommended)
-
Administration equipment (e.g., syringes, needles for the chosen administration route)
-
Animal observation cages with a clear view
-
Video recording equipment (optional)
-
Intracavernosal pressure (ICP) measurement equipment (for quantitative assessment, optional)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to minimize stress.
-
Drug Preparation:
-
On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle.
-
The concentration should be calculated to deliver a dose of 1 µmol/kg in a suitable injection volume for the chosen administration route.
-
-
Administration:
-
Administer this compound to the conscious rat. The administration route (e.g., intravenous, intraperitoneal, subcutaneous) needs to be determined and validated.
-
A control group receiving only the vehicle should be included.
-
-
Observation:
-
Place the rat in an observation cage immediately after administration.
-
Observe and record the number and duration of penile erections over a defined period (e.g., 60-90 minutes).
-
Video recording can be used for later, more detailed analysis.
-
-
Quantitative Assessment (Optional):
-
For a more quantitative measure of erectile function, intracavernosal pressure (ICP) can be monitored. This typically requires anesthesia and surgical implantation of a pressure transducer into the corpus cavernosum.
-
-
Data Analysis:
-
Compare the number and duration of erections between the this compound-treated group and the vehicle-treated control group.
-
If ICP is measured, compare the peak ICP and the area under the curve between the groups.
-
Use appropriate statistical tests to determine the significance of the observed effects.
-
Experimental Workflow
The following diagram outlines the general workflow for an in vivo rat study investigating the effects of this compound.
Caption: General workflow for an in vivo rat study with A-350619 HCl.
Disclaimer: This document is intended for informational purposes only and does not constitute a substitute for professional scientific guidance. Researchers should always adhere to institutional and national guidelines for animal welfare and experimental procedures.
References
Application Notes and Protocols for A-350619 Hydrochloride Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-350619 hydrochloride is a potent activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation, neurotransmission, and inhibition of platelet aggregation.[3][4] While the primary focus of A-350619 research has been on its potential for treating erectile dysfunction by relaxing corpus cavernosum smooth muscle, its role as an sGC activator suggests broader applicability in studying cGMP-mediated signaling in various cell types.[3][4]
These application notes provide a comprehensive guide for researchers to identify and characterize the effects of this compound in responsive cell lines. The protocols outlined below are designed to enable the screening of cell lines for sGC expression and responsiveness, and to quantify the cellular effects of A-350619 treatment.
Mechanism of Action and Signaling Pathway
This compound activates sGC, increasing its maximal activity (Vmax) and decreasing its Michaelis constant (Km) for GTP.[4] This leads to an accumulation of intracellular cGMP. cGMP, in turn, activates downstream effectors such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and phosphodiesterases (PDEs), which mediate the ultimate cellular response.
Responsive Cell Lines
Direct studies detailing the effects of this compound on specific cell lines are limited. However, based on the known expression and function of sGC, the following cell lines are recommended for initial screening as they have been used in the study of other sGC modulators.
Table 1: Potential this compound Responsive Cell Lines
| Cell Line | Cell Type | Rationale for Selection |
| RFL-6 | Rat Lung Fibroblast | Known to naturally express sGC and are a common model for studying sGC activation.[5] |
| HEK293 | Human Embryonic Kidney | Can be transfected to express sGC subunits and are suitable for creating stable reporter cell lines.[5] |
| CHO-K1 | Chinese Hamster Ovary | Can be engineered to express sGC and are used in high-throughput screening for sGC modulators.[1] |
| OVCAR-3 | Human Ovarian Carcinoma | Expresses sGC and has been shown to be responsive to sGC activators.[6] |
| MDA-MB-468 | Human Breast Carcinoma | Expresses sGC and has been used to study the role of the NO-cGMP pathway in cancer.[6] |
| PC-3 | Human Prostate Carcinoma | Components of the NO signaling pathway have been identified in these cells. |
| U-87 MG | Human Glioblastoma | sGC expression is often altered in glioma, making these cells a relevant model to study sGC modulation.[7] |
| HASMC | Human Airway Smooth Muscle Cells | Primary cells that naturally express sGC and are relevant for studying smooth muscle relaxation.[5] |
Experimental Protocols
The following protocols provide a framework for assessing the responsiveness of cell lines to this compound.
Protocol 1: Cell Viability and Proliferation Assay
This protocol is designed to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO or water)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A starting concentration range of 1 µM to 100 µM is recommended. Include a vehicle control (medium with solvent).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).
Protocol 2: Intracellular cGMP Measurement
This protocol measures the direct downstream effect of sGC activation by quantifying intracellular cGMP levels.
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 48-well plate and grow to 80-90% confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to inhibit cGMP degradation.
-
Treatment: Treat the cells with various concentrations of this compound for a short duration (e.g., 10-30 minutes). Include a vehicle control.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cGMP EIA kit.
-
cGMP Quantification: Perform the cGMP EIA according to the manufacturer's protocol. This typically involves a competitive binding assay where cGMP in the cell lysate competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.
-
Data Acquisition: Measure the absorbance using a plate reader at the recommended wavelength.
-
Data Analysis: Calculate the cGMP concentration in each sample based on a standard curve. Express the results as pmol of cGMP per mg of protein or per 10⁶ cells.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.
Table 2: Example Data Table for Cell Viability Assay
| Cell Line | Treatment Duration (hours) | A-350619 IC₅₀ (µM) |
| e.g., RFL-6 | 24 | Record Value |
| 48 | Record Value | |
| 72 | Record Value | |
| e.g., OVCAR-3 | 24 | Record Value |
| 48 | Record Value | |
| 72 | Record Value |
Table 3: Example Data Table for Intracellular cGMP Assay
| Cell Line | A-350619 Concentration (µM) | cGMP Concentration (pmol/mg protein) | Fold Increase over Vehicle |
| e.g., RFL-6 | Vehicle | Record Value | 1.0 |
| 1 | Record Value | Calculate | |
| 10 | Record Value | Calculate | |
| 100 | Record Value | Calculate | |
| e.g., OVCAR-3 | Vehicle | Record Value | 1.0 |
| 1 | Record Value | Calculate | |
| 10 | Record Value | Calculate | |
| 100 | Record Value | Calculate |
Conclusion
This compound presents a valuable tool for investigating the sGC-cGMP signaling pathway in a cellular context. While specific data on its effects in various cell lines is emerging, the protocols and candidate cell lines provided here offer a solid foundation for researchers to explore its cellular and molecular effects. The systematic application of these methods will contribute to a deeper understanding of the therapeutic potential of sGC activators in diverse pathological conditions.
References
- 1. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BAY58-2667 Activates Different Soluble Guanylyl Cyclase Species by Distinct Mechanisms that Indicate Its Principal Target in Cells is the Heme-Free Soluble Guanylyl Cyclase-Heat Shock Protein 90 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of soluble guanylyl cyclase-cyclic GMP signaling in tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A-350619 Hydrochloride: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-350619 hydrochloride is a potent activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] While its effects on smooth muscle relaxation are well-documented, its application in neuroscience remains a promising yet underexplored area. This document provides detailed application notes and protocols for the use of this compound in neuroscience research, drawing upon the established roles of the sGC pathway in neuronal function and proposing experimental designs to investigate its potential in this field.
Introduction to Soluble Guanylyl Cyclase in Neuroscience
Soluble guanylyl cyclase is a critical receptor for the neurotransmitter nitric oxide.[1][4] The activation of sGC by NO leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger.[1][4] In the central nervous system (CNS), the NO-sGC-cGMP signaling pathway is implicated in a variety of physiological processes, including:
-
Neurotransmission and Synaptic Plasticity: The sGC pathway modulates neurotransmitter release and is involved in the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory.
-
Cerebral Blood Flow: By inducing vasodilation, this pathway plays a crucial role in regulating blood flow in the brain.
-
Neuroinflammation and Neuroprotection: The pathway has been shown to have both pro- and anti-inflammatory effects depending on the context and may offer neuroprotective benefits in certain disease models.
-
Nociception: The NO-sGC-cGMP pathway is involved in the processing of pain signals.
Given the importance of this pathway, sGC activators like this compound represent valuable tools for investigating these processes and may hold therapeutic potential for neurological and psychiatric disorders.
This compound: A Profile
A-350619 is a novel activator of sGC that functions by increasing the maximal velocity (Vmax) of the enzyme and decreasing its Michaelis constant (Km) for GTP.[5][6] This leads to a significant increase in cGMP production, both at baseline and synergistically in the presence of NO.[2][3]
Biochemical and Pharmacological Data
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₆Cl₂N₂OS | [2] |
| Molecular Weight | 425.41 g/mol | [2] |
| Purity | ≥99% (HPLC) | |
| Storage | Store at -20°C | [2] |
| In Vitro Activity (sGC) | Increases Vmax 145-fold; Decreases Km from 300 to 50 µM | [5][6] |
| In Vivo Activity (Rat) | Induces penile erection at 1 µmol/kg | [1][5][6] |
Signaling Pathway
The canonical signaling pathway initiated by this compound involves the direct activation of soluble guanylyl cyclase, leading to an increase in intracellular cGMP. This second messenger then activates downstream effectors such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).
Potential Applications in Neuroscience Research
Based on the known functions of the sGC pathway in the CNS, this compound can be a valuable tool to investigate:
-
Cognitive Enhancement: The role of sGC activation in learning and memory processes can be explored in various behavioral paradigms.
-
Neurodegenerative Diseases: Its potential neuroprotective effects could be studied in in vitro and in vivo models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
-
Ischemic Stroke: The vasodilatory and potential neuroprotective properties of A-350619 could be beneficial in models of cerebral ischemia.
-
Pain and Migraine: Its role in nociceptive pathways can be investigated in models of inflammatory and neuropathic pain, as well as migraine.[5]
-
Affective Disorders: The sGC pathway has been implicated in the pathophysiology of depression and anxiety, suggesting a potential role for A-350619 in relevant models.
Experimental Protocols
The following are detailed protocols for the application of this compound in key neuroscience experiments.
In Vitro Application: Primary Neuronal Cultures
Objective: To assess the effect of this compound on neuronal survival, neurite outgrowth, or synaptic protein expression.
Materials:
-
This compound
-
Primary neuronal cell culture (e.g., cortical, hippocampal, or dorsal root ganglion neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Cell culture plates (e.g., 96-well for viability assays, 24-well for immunocytochemistry)
-
Reagents for viability assays (e.g., MTT, PrestoBlue)
-
Antibodies for immunocytochemistry (e.g., anti-MAP2, anti-synaptophysin)
-
Fluorescent secondary antibodies and mounting medium with DAPI
-
Microplate reader and fluorescence microscope
Protocol:
-
Cell Plating: Plate primary neurons at an appropriate density in pre-coated culture plates.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and dilute to the desired final concentrations in culture medium.
-
Treatment: After allowing the neurons to adhere and mature for a specified period (e.g., 7-10 days in vitro), replace the medium with fresh medium containing different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control group.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assessment:
-
Viability Assay: Perform a quantitative assessment of cell viability using a standard assay.
-
Immunocytochemistry: Fix the cells, permeabilize, and stain with primary and secondary antibodies to visualize neuronal morphology and synaptic markers.
-
Image Analysis: Capture images and quantify parameters such as neurite length, branching, and synaptic puncta density.
-
References
- 1. apexbt.com [apexbt.com]
- 2. usbio.net [usbio.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Frontiers | The CNS-Penetrant Soluble Guanylate Cyclase Stimulator CY6463 Reveals its Therapeutic Potential in Neurodegenerative Diseases [frontiersin.org]
- 5. vjneurology.com [vjneurology.com]
- 6. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring sGC Activation by A-350619 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. It catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission[1]. A-350619 hydrochloride is a potent, NO-independent activator of sGC, making it a valuable tool for studying the therapeutic potential of sGC activation in various diseases[1][2].
These application notes provide detailed protocols for measuring the activation of sGC by this compound in both in vitro and cellular contexts. The methodologies described include the purification of sGC, in vitro sGC activity assays, and the measurement of cGMP levels in cultured cells.
Data Presentation
The following tables summarize the quantitative data on the activation of sGC by this compound.
Table 1: Kinetic Parameters of sGC Activation by this compound
| Parameter | Basal sGC | sGC + A-350619 | Fold Change |
| Vmax (µmol/min/mg) | 0.1 | 14.5 | 145-fold increase |
| Km for GTP (µM) | 300 | 50 | 6-fold decrease |
Data sourced from Miller LN, et al. Life Sci. 2003[1].
Table 2: EC50 Values of this compound in Functional Assays
| Assay | Condition | EC50 (µM) |
| Relaxation of cavernosum tissue strips | Pre-treated with N-omega-nitro-L-arginine | 80 |
| Relaxation of cavernosum tissue strips | In the presence of Sodium Nitroprusside (SNP) | 10 |
Data sourced from Miller LN, et al. Life Sci. 2003[1].
Signaling Pathway
The following diagram illustrates the signaling pathway of sGC activation.
Caption: sGC signaling pathway.
Experimental Protocols
Protocol 1: Purification of Soluble Guanylate Cyclase
This protocol describes the purification of sGC from bovine lung, a common source for obtaining active enzyme for in vitro studies.
Materials:
-
Bovine lungs
-
Buffer A: 50 mM TRIZMA-HCl (pH 7.8), 1 mM EDTA, 250 mM sucrose, 1 mM DTT, and protease inhibitors
-
Buffer B: 50 mM TRIZMA-HCl (pH 7.8), 1 mM EDTA, 1 mM DTT
-
DEAE-Sepharose column
-
Ammonium sulfate
-
Phenyl-Sepharose column
-
Affi-Gel Blue column
-
Centrifuge
-
Chromatography system
Procedure:
-
Homogenization: Homogenize fresh bovine lung tissue in Buffer A.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes to remove debris. Collect the supernatant and centrifuge again at 100,000 x g for 60 minutes.
-
DEAE-Sepharose Chromatography: Apply the supernatant to a DEAE-Sepharose column equilibrated with Buffer B. Elute the bound proteins with a linear gradient of NaCl (0-0.5 M) in Buffer B.
-
Ammonium Sulfate Precipitation: Pool the sGC-containing fractions and precipitate the protein by adding ammonium sulfate to 45% saturation. Centrifuge to collect the precipitate.
-
Phenyl-Sepharose Chromatography: Resuspend the pellet in Buffer B containing 1 M NaCl and apply to a Phenyl-Sepharose column. Elute with a decreasing gradient of NaCl (1-0 M).
-
Affi-Gel Blue Chromatography: Pool the active fractions and apply to an Affi-Gel Blue column. Elute with a high concentration of NaCl (e.g., 1 M).
-
Concentration and Storage: Concentrate the purified sGC and store at -80°C in a buffer containing glycerol.
Caption: sGC purification workflow.
Protocol 2: In Vitro sGC Activity Assay (Spectrophotometric Method)
This assay measures the production of pyrophosphate (PPi), a byproduct of the sGC-catalyzed conversion of GTP to cGMP.
Materials:
-
Purified sGC
-
Assay Buffer: 50 mM Triethanolamine-HCl (pH 7.4), 3 mM MgCl₂, 1 mM GTP, 0.1 mg/mL BSA
-
This compound stock solution (in DMSO)
-
Enzyme-linked pyrophosphate detection kit (e.g., based on the conversion of PPi to ATP followed by a luciferase reaction)
-
96-well microplate
-
Microplate reader (luminometer)
Procedure:
-
Prepare Reagents: Prepare the assay buffer and dilute the this compound to the desired concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified sGC, and varying concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding GTP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction according to the pyrophosphate detection kit instructions.
-
Detection: Add the detection reagents and measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the amount of PPi produced based on a standard curve and determine the sGC activity.
Protocol 3: Measurement of cGMP in Cultured Cells (Radioimmunoassay - RIA)
This protocol describes the measurement of intracellular cGMP levels in response to this compound treatment using a competitive radioimmunoassay.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells)
-
This compound
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP RIA kit (containing ¹²⁵I-labeled cGMP, anti-cGMP antibody, and standards)
-
Gamma counter
Procedure:
-
Cell Culture and Treatment: Plate cells in multi-well plates and grow to confluence. Treat the cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Aspirate the medium and lyse the cells with cold 0.1 M HCl.
-
Sample Preparation: Scrape the cells and centrifuge the lysate to pellet the debris. Collect the supernatant for the RIA.
-
RIA Procedure:
-
Set up tubes for standards, controls, and samples.
-
Add the anti-cGMP antibody to all tubes.
-
Add the cGMP standards or cell lysate samples.
-
Add the ¹²⁵I-labeled cGMP to all tubes.
-
Incubate overnight at 4°C.
-
-
Separation: Precipitate the antibody-bound cGMP using a secondary antibody and centrifugation.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound ¹²⁵I-cGMP as a function of the unlabeled cGMP concentration. Determine the cGMP concentration in the samples from the standard curve.
Caption: cGMP RIA workflow.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for researchers to accurately measure the activation of sGC by this compound. By utilizing these methods, scientists can further investigate the pharmacology of this compound and its potential as a therapeutic agent for diseases associated with impaired NO-sGC-cGMP signaling.
References
Application Notes and Protocols: A-350619 Hydrochloride in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The study of compounds that modulate platelet function is essential for the development of novel anti-thrombotic therapies. This document provides detailed application notes and protocols for the use of A-350619 hydrochloride in platelet aggregation studies. Contrary to its potential misinterpretation as a direct platelet agonist or P2X1 receptor antagonist, this compound is a potent activator of soluble guanylyl cyclase (sGC).[1] Activation of sGC in platelets leads to the production of cyclic guanosine monophosphate (cGMP), a key signaling molecule that ultimately results in the inhibition of platelet aggregation.[2]
This document will detail the mechanism of action of this compound, provide protocols for its use in in vitro platelet aggregation assays, and present its effects in a clear, tabular format. For a comprehensive understanding of platelet inhibition, a comparative overview of another major inhibitory pathway, P2X1 receptor antagonism, is also included.
This compound: A Soluble Guanylyl Cyclase Activator
This compound enhances the activity of sGC, leading to an increase in intracellular cGMP levels.[1] This elevation in cGMP is a well-established inhibitory signal in platelets, interfering with the signaling cascades that lead to platelet activation, degranulation, and aggregation. The activation of sGC by A-350619 is independent of nitric oxide (NO), a known endogenous activator of sGC.[3]
Mechanism of Action of A-350619 in Platelet Inhibition
The signaling pathway for A-350619-mediated platelet inhibition is initiated by its activation of sGC. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Increased cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. These phosphorylation events lead to a decrease in intracellular calcium levels and inhibition of the conformational change of integrin αIIbβ3, the receptor responsible for the final step of platelet aggregation.
References
- 1. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure/function of the soluble guanylyl cyclase catalytic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-350619 Hydrochloride in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-350619 hydrochloride is a potent and selective activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, this compound increases the production of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in regulating various physiological processes within the cardiovascular system.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in various cardiovascular research models, including in vitro, ex vivo, and in vivo studies relevant to conditions such as hypertension, heart failure, and cardiac hypertrophy.
Mechanism of Action
This compound activates sGC, leading to an increase in intracellular cGMP levels.[3] This elevation in cGMP mediates a range of cardiovascular effects, primarily through the activation of protein kinase G (PKG). Key downstream effects include:
-
Vasodilation: Relaxation of vascular smooth muscle cells, leading to a decrease in blood pressure and improved blood flow.
-
Anti-hypertrophic effects: Potential to attenuate the pathological growth of cardiac muscle cells.
-
Anti-fibrotic effects: Possible reduction in the excessive deposition of extracellular matrix proteins in the heart.
-
Inhibition of Platelet Aggregation: Contribution to the prevention of thrombus formation.
The activation of sGC by this compound is synergistic with nitric oxide (NO), meaning it can amplify the effects of endogenous or exogenous NO.[1]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Model System | Reference |
| sGC Activation | |||
| Vmax Increase | 145-fold | Purified sGC | [4] |
| Km Decrease | 6-fold | Purified sGC | [4] |
| Tissue Relaxation | |||
| EC50 (alone) | 80 µM | Rabbit Corpus Cavernosum | [4] |
| EC50 (with SNP) | 10 µM | Rabbit Corpus Cavernosum | [4] |
Experimental Protocols
In Vitro sGC Activity Assay
This protocol is designed to determine the direct effect of this compound on the enzymatic activity of purified sGC.
Materials:
-
Purified soluble guanylyl cyclase (sGC)
-
This compound
-
GTP (substrate)
-
Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl2, 3 mM DTT)
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
In a microplate, combine the purified sGC enzyme with varying concentrations of this compound in the assay buffer.
-
Initiate the enzymatic reaction by adding GTP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stop buffer (e.g., 100 mM EDTA).
-
Quantify the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.
-
Determine the Vmax and Km of the reaction in the presence and absence of this compound to assess its effect on sGC kinetics.
Ex Vivo Vasodilation Studies in Isolated Aortic Rings
This protocol assesses the vasodilatory effects of this compound on isolated arterial segments, providing insights into its potential as a treatment for hypertension.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Phenylephrine (PE) or other vasoconstrictors
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Euthanize a rat and carefully excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension to generate a concentration-response curve.
-
Calculate the EC50 value for the vasodilatory effect of this compound.
In Vivo Hemodynamic Studies in a Hypertensive Rat Model
This protocol evaluates the in vivo effects of this compound on blood pressure and heart rate in a model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
This compound
-
Vehicle (e.g., saline or a suitable solvent)
-
Telemetry system or tail-cuff method for blood pressure measurement
-
Animal handling and restraining devices
Procedure:
-
Acclimatize the SHRs to the laboratory conditions and blood pressure measurement procedures.
-
Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate, or use a non-invasive tail-cuff system.
-
Establish a baseline for blood pressure and heart rate over a period of several days.
-
Administer this compound or vehicle to the rats via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitor blood pressure and heart rate continuously or at regular intervals for a specified duration after drug administration.
-
Analyze the data to determine the effect of this compound on hemodynamic parameters.
Heart Failure Model: Transverse Aortic Constriction (TAC) in Mice
This protocol describes the application of this compound in a murine model of pressure-overload heart failure induced by transverse aortic constriction (TAC).
Materials:
-
C57BL/6 mice
-
Surgical instruments for TAC surgery
-
This compound
-
Echocardiography system
-
Histological stains (e.g., H&E, Masson's trichrome)
Procedure:
-
Induce heart failure in mice by performing TAC surgery.
-
After a period of post-operative recovery and development of a heart failure phenotype (typically 2-4 weeks), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily for a specified treatment period (e.g., 4 weeks).
-
Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening, left ventricular dimensions).
-
At the end of the treatment period, sacrifice the animals and harvest the hearts.
-
Perform histological analysis to assess cardiac hypertrophy (heart weight to body weight ratio, cardiomyocyte cross-sectional area) and fibrosis.
Safety and Toxicology
Preclinical safety and toxicological studies are essential to characterize the risk profile of this compound. Key assessments should include:
-
In vitro safety pharmacology: Evaluation of effects on key ion channels (e.g., hERG) to assess pro-arrhythmic potential.
-
In vivo cardiovascular safety: Monitoring of electrocardiogram (ECG), blood pressure, and heart rate in conscious, freely moving animals.
-
Repeat-dose toxicity studies: Assessment of potential organ toxicity following chronic administration in relevant animal models.
Conclusion
This compound, as a direct activator of soluble guanylyl cyclase, holds significant promise for the treatment of various cardiovascular diseases. The protocols outlined in this document provide a framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical models. Further studies are warranted to fully elucidate its therapeutic potential and safety profile for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
Troubleshooting & Optimization
optimizing A-350619 hydrochloride concentration for maximum sGC activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing A-350619 hydrochloride for the activation of soluble guanylate cyclase (sGC). This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate sGC?
This compound is a potent, NO-independent activator of soluble guanylate cyclase (sGC).[1][2][3][4] It functions by directly stimulating the sGC enzyme, leading to an increase in the production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[3] This activation occurs at the basal state of the enzyme and acts synergistically in the presence of nitric oxide (NO).[2]
Q2: What is the difference between an sGC activator and an sGC stimulator?
sGC activators, like A-350619, can activate sGC even when the heme group of the enzyme is in an oxidized (Fe³⁺) state or absent.[5][6][7][8] In contrast, sGC stimulators require the presence of the reduced (Fe²⁺) heme group to be effective and work synergistically with NO.[6] This makes sGC activators particularly useful in disease models where oxidative stress may have compromised the normal function of sGC.[6][7]
Q3: What are the recommended storage and handling conditions for this compound?
-
Solid Form: Store the solid compound at -20°C.[4] Before opening, it is recommended to allow the vial to equilibrate to room temperature to avoid moisture condensation. For maximum product recovery, centrifuge the vial briefly before removing the cap.[4]
-
Stock Solutions: It is highly recommended to prepare and use solutions on the same day. For short-term storage, aliquot stock solutions into single-use vials and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
This compound exhibits solubility in the following solvents:
-
Water: Soluble up to 100 mM. Another source indicates a solubility of 23 mg/mL.
-
DMSO: ≥21.25 mg/mL.[3]
-
Ethanol: ≥13.3 mg/mL.[3]
For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into an aqueous buffer. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.
Experimental Protocols
Protocol 1: In Vitro sGC Enzyme Activity Assay
This protocol outlines a method to determine the in vitro activation of purified or recombinant sGC by this compound.
Materials:
-
Purified or recombinant sGC enzyme
-
This compound
-
Assay Buffer: 50 mM Triethanolamine (TEA) or Tris-HCl, pH 7.5
-
GTP (Guanosine triphosphate) solution
-
MgCl₂ (Magnesium chloride) solution
-
DTT (Dithiothreitol) - optional, as a reducing agent
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) - to prevent cGMP degradation
-
Stop Solution: e.g., 125 mM Zn(OAc)₂ followed by 125 mM Na₂CO₃[9] or ice-cold ethanol
-
cGMP detection kit (e.g., ELISA or RIA)
Procedure:
-
Prepare Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM TEA, pH 7.5) containing MgCl₂ (typically 3-5 mM) and a PDE inhibitor (e.g., 1 mM IBMX). If investigating the role of the sGC redox state, DTT (0.5-1 mM) can be included.[9][10]
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer to determine a dose-response curve. A starting range of 1 nM to 100 µM is recommended.
-
Enzyme Reaction:
-
In a microplate or microcentrifuge tubes, add the purified sGC enzyme to the assay buffer.
-
Add the different concentrations of this compound or vehicle control to the respective wells/tubes.
-
Pre-incubate for 5-10 minutes at the desired temperature (e.g., 25°C or 37°C).[9]
-
Initiate the enzymatic reaction by adding GTP (final concentration typically 100-200 µM).[9]
-
-
Incubation: Incubate the reaction mixture for a fixed period, for example, 10-30 minutes, at a constant temperature (e.g., 25°C or 37°C).[9] The optimal time and temperature may need to be determined empirically.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
cGMP Measurement: Quantify the amount of cGMP produced using a suitable detection method such as an ELISA or RIA kit, following the manufacturer's instructions.
Protocol 2: cGMP Measurement in Cell Lysates by ELISA
This protocol describes the measurement of intracellular cGMP levels in response to this compound treatment.
Materials:
-
Cultured cells expressing sGC
-
This compound
-
Cell culture medium
-
Lysis Buffer (e.g., 0.1 M HCl or as provided in the ELISA kit)
-
cGMP competitive ELISA kit
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Replace the culture medium with fresh medium or a suitable buffer containing a PDE inhibitor (e.g., IBMX) and allow cells to equilibrate.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and add ice-cold Lysis Buffer to each well to lyse the cells and stop enzymatic activity.
-
Incubate on ice for 10-20 minutes.
-
-
Sample Preparation:
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for cGMP measurement.
-
-
cGMP ELISA:
-
Perform the cGMP competitive ELISA on the cell lysates according to the kit manufacturer's protocol.[11][12][13][14][15] This typically involves adding the sample to an antibody-coated plate, followed by the addition of a cGMP-enzyme conjugate and substrate. The color development is inversely proportional to the amount of cGMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the provided cGMP standards.
-
Calculate the cGMP concentration in the samples based on the standard curve.
-
Normalize the cGMP concentration to the protein concentration of the cell lysate if desired.
-
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| EC₅₀ (sGC activation) | 80 µM | Relaxation of cavernosum tissue strips (pre-treated with N-omega-nitro-L-arginine) | [10] |
| 10 µM | Relaxation of cavernosum tissue strips (with SNP potentiation) | [10] | |
| Vmax Increase | 145-fold (from 0.1 to 14.5 µmol/min/mg) | In vitro sGC enzyme assay | [10] |
| Km Decrease | 6-fold (from 300 to 50 µM) | In vitro sGC enzyme assay | [10] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No sGC Activation Signal | Inactive this compound: Improper storage or degradation of the compound. | Ensure proper storage at -20°C. Prepare fresh stock solutions. |
| Inactive sGC Enzyme: Enzyme degradation due to improper storage or handling. | Store the enzyme at the recommended temperature and handle it on ice. Use freshly prepared enzyme aliquots. | |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or incubation time. | Optimize the assay conditions, including pH (typically around 7.5), temperature (25-37°C), and incubation time (10-30 minutes). | |
| Oxidized sGC Heme Group: sGC can become oxidized and less responsive to certain activators. | Consider including a reducing agent like DTT (0.5-1 mM) in the assay buffer to maintain the reduced state of the heme iron.[10] | |
| High Background Signal | Contamination: Contamination of reagents or samples. | Use fresh, high-quality reagents and sterile techniques. |
| Non-specific Binding (ELISA): Insufficient blocking or washing. | Follow the ELISA kit's protocol for blocking and washing steps meticulously. Increase the number of washes if necessary.[16][17] | |
| High Endogenous PDE Activity: Degradation of cGMP is not sufficiently inhibited. | Ensure the PDE inhibitor (e.g., IBMX) is at an effective concentration in the assay buffer or cell culture medium. | |
| Inconsistent or Variable Results | Pipetting Errors: Inaccurate pipetting of reagents or samples. | Calibrate pipettes regularly and use proper pipetting techniques. |
| Compound Precipitation: this compound precipitating out of solution at higher concentrations. | Ensure the final concentration of DMSO or other organic solvents is low and compatible with the aqueous buffer. Visually inspect for any precipitation. | |
| Incomplete Cell Lysis: Inefficient release of intracellular cGMP. | Ensure complete cell lysis by using the appropriate lysis buffer and incubation time. | |
| Edge Effects in Microplates: Temperature or evaporation gradients across the plate. | Avoid using the outer wells of the plate or ensure uniform incubation conditions. |
Visualizations
Signaling Pathway
Caption: this compound signaling pathway for sGC activation.
Experimental Workflow
Caption: General experimental workflow for an in vitro sGC activation assay.
Troubleshooting Logic
Caption: Troubleshooting logic for low signal in sGC activation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. A 350619 hydrochloride | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. usbio.net [usbio.net]
- 5. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. How to deal with high background in ELISA | Abcam [abcam.com]
- 17. blog.abclonal.com [blog.abclonal.com]
A-350619 hydrochloride solubility issues and solutions
Welcome to the technical support center for A-350619 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective activator of soluble guanylyl cyclase (sGC).[1] It functions by directly stimulating sGC, leading to an increase in the production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[1][2] This activation can occur at the basal level and is synergistic in the presence of nitric oxide (NO). The elevation in cGMP levels plays a crucial role in various physiological processes, including smooth muscle relaxation.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, solid this compound should be stored at either +4°C or -20°C, as recommended by different suppliers. It is advisable to consult the certificate of analysis provided with your specific batch for the most accurate storage information. Solutions of this compound are not recommended for long-term storage and should be prepared fresh for optimal performance. If a stock solution must be stored, it should be for a short duration and kept at -20°C or colder.
Q3: In which solvents is this compound soluble?
This compound exhibits solubility in a range of common laboratory solvents. Please refer to the table below for a summary of its solubility data.
Solubility Data
| Solvent | Solubility | Molar Concentration (approx.) |
| Water | ~23-26 mg/mL | ~54-61 mM |
| DMSO | ≥21.25 mg/mL | ≥50 mM |
| Ethanol | ≥13.3 mg/mL | ≥31 mM |
Note: Solubility can be batch-dependent. Always refer to the product-specific datasheet.
Troubleshooting Solubility Issues
This section addresses common problems researchers may encounter when working with this compound and provides potential solutions.
Problem 1: The compound is not fully dissolving in my chosen solvent.
-
Initial Assessment:
-
Confirm that you have not exceeded the solubility limit of this compound in the selected solvent (refer to the solubility table).
-
Ensure the purity of your solvent, as contaminants can affect solubility.
-
-
Solutions:
-
Sonication: Place the solution in an ultrasonic bath for short intervals to aid dissolution.
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to increase the rate of dissolution. Avoid excessive heat, which could lead to degradation.
-
Vortexing: Vigorous mixing can help to break up any clumps of solid material.
-
Problem 2: Precipitation is observed after diluting a stock solution into an aqueous buffer (e.g., PBS).
-
Initial Assessment:
-
This is a common issue when diluting a compound from a high-concentration organic stock (like DMSO) into a physiological buffer. The dramatic change in solvent polarity can cause the compound to crash out of solution.
-
-
Solutions:
-
Pre-warm the buffer: Warming the aqueous buffer to 37°C before adding the stock solution can sometimes prevent precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Increase Final DMSO Concentration: A slightly higher final concentration of DMSO in your working solution (e.g., 0.5% to 1%) may be necessary to maintain solubility. However, always consider the tolerance of your experimental system (e.g., cells) to the final solvent concentration.
-
pH Adjustment: As a hydrochloride salt, the solubility of A-350619 is likely higher at a slightly acidic pH. If your experimental conditions allow, a minor adjustment of the buffer's pH to be more acidic may improve solubility.
-
Experimental Protocols & Visualizations
Signaling Pathway of this compound
This compound activates soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. The diagram below illustrates this mechanism.
Experimental Workflow: Preparing this compound for In Vitro Assays
The following workflow outlines the steps for preparing this compound for a typical cell-based assay.
Protocol: Soluble Guanylyl Cyclase (sGC) Activity Assay
This protocol is a general guideline for measuring the activity of purified sGC in the presence of this compound.
Materials:
-
Purified sGC enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM TEA or HEPES, pH 7.5)
-
GTP (substrate)
-
MgCl₂
-
Dithiothreitol (DTT)
-
IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation)
-
[α-³²P]GTP (radiolabel, for radiometric detection) or a cGMP detection kit (e.g., ELISA-based)
-
Reaction termination solution (e.g., zinc acetate and sodium carbonate for radiometric assay)
Procedure:
-
Prepare a fresh working solution of this compound: Dilute your DMSO stock solution into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Set up the reaction mixture: In a microcentrifuge tube or a microplate well, combine the assay buffer, MgCl₂, DTT, IBMX, and the purified sGC enzyme.
-
Add this compound: Add the desired concentration of the this compound working solution to the reaction mixture. Include a vehicle control (buffer with the same final concentration of DMSO).
-
Initiate the reaction: Add GTP (and [α-³²P]GTP if using radiometric detection) to start the enzymatic reaction.
-
Incubate: Incubate the reaction at 37°C for a specified period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction: Stop the reaction using the appropriate termination solution for your chosen detection method.
-
Quantify cGMP production: Measure the amount of cGMP produced using either scintillation counting for the radiometric method or by following the instructions of your cGMP detection kit.
-
Analyze the data: Calculate the fold-stimulation of sGC activity by this compound compared to the vehicle control.
Disclaimer: This information is intended for research use only. Please consult the relevant safety data sheets (SDS) before handling this compound and follow all standard laboratory safety procedures.
References
preventing off-target effects of A-350619 hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying off-target effects of A-350619 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an activator of soluble guanylyl cyclase (sGC). It works by increasing the maximal velocity (Vmax) and decreasing the Michaelis constant (Km) of sGC, leading to increased production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[1] This activation occurs at a regulatory site on the sGC enzyme, distinct from the nitric oxide (NO) binding site, though its effects can be synergistic with NO.[1]
Q2: What are the potential off-target effects of this compound?
While a specific off-target profile for this compound is not extensively published, structurally and functionally similar sGC activators, such as YC-1, have known off-target effects. These may include:
-
Inhibition of Phosphodiesterases (PDEs): Some sGC activators can inhibit PDEs, the enzymes responsible for cGMP degradation. This can potentiate the on-target effect but complicates the interpretation of results.[2]
-
Modulation of Kinase Signaling Pathways: Cross-reactivity with protein kinases is a common source of off-target effects for small molecule inhibitors.[3] Similar compounds have been noted to influence pathways like PI3K/Akt/mTOR and MAPK.
-
Induction of Apoptosis and Cell Cycle Arrest: At higher concentrations, some sGC activators can induce programmed cell death or cause cell cycle arrest, which may be independent of sGC activation.
Q3: How can I minimize the risk of off-target effects in my experimental design?
Proactive strategies to minimize off-target effects include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the minimal effective concentration of this compound required for sGC activation in your specific system.
-
Use of Control Compounds: Include a structurally distinct sGC activator as a positive control and an inactive analog as a negative control to ensure the observed phenotype is due to sGC activation and not the chemical scaffold.
-
Orthogonal Approaches: Validate key findings using non-pharmacological methods, such as genetic knockdown (siRNA, shRNA) or knockout of the sGC protein.
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Consistent Experimental Conditions: Maintain consistent cell culture conditions, including passage number and confluency, and prepare fresh dilutions of the compound for each experiment to avoid degradation.
Troubleshooting Guides
Issue 1: Observed phenotype does not align with known sGC signaling pathways.
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Potential Cause: The observed effect may be due to an off-target interaction.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Measure cGMP levels in your experimental system to verify that this compound is activating sGC at the concentration used.
-
Secondary Assays: Use a secondary, downstream assay to confirm on-target pathway activation (e.g., Western blot for phosphorylation of VASP).
-
Off-Target Profiling: Consider performing a broad kinase screen or a PDE inhibition assay to identify potential off-target interactions.
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Rescue Experiment: If a specific off-target is identified, a rescue experiment can be performed by overexpressing a drug-resistant mutant of the off-target protein.
-
Issue 2: High levels of cytotoxicity or unexpected changes in cell viability.
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Potential Cause: Off-target effects on essential cellular processes or compound instability.
-
Troubleshooting Steps:
-
Toxicity Dose-Response: Determine the half-maximal inhibitory concentration (IC50) for toxicity to establish a therapeutic window.
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Apoptosis and Cell Cycle Analysis: Perform assays such as Annexin V/PI staining or cell cycle analysis to investigate if the compound is inducing apoptosis or cell cycle arrest.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below toxic levels (typically <0.1%).
-
Quantitative Data Summary
| Parameter | Value | Compound | Conditions | Reference |
| sGC Activation | ||||
| Vmax Increase | 145-fold | A-350619 | Purified sGC | [1] |
| Km Decrease | 6-fold | A-350619 | Purified sGC | [1] |
| In Vitro Potency | ||||
| EC50 (Cavernosum Relaxation) | 80 µM | A-350619 | Rabbit cavernosum tissue strips | [1] |
| EC50 (Cavernosum Relaxation with SNP) | 10 µM | A-350619 | Rabbit cavernosum tissue strips | [1] |
| Potential Off-Target Activity (based on YC-1) | ||||
| PDE5 Inhibition (IC50) | 10 µM | YC-1 | [4] |
Experimental Protocols
Protocol 1: Cellular cGMP Measurement Assay
Objective: To confirm on-target sGC activation by this compound in a cellular context.
Methodology:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for a specified time. Include a vehicle control (e.g., DMSO).
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Cell Lysis: Lyse the cells using an appropriate lysis buffer provided with a cGMP assay kit.
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cGMP Quantification: Determine the cGMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize cGMP concentrations to total protein content and plot the dose-response curve to determine the EC50 for cGMP production.
Protocol 2: Western Blot for VASP Phosphorylation
Objective: To assess the activation of a downstream effector of the sGC pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound as described above and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239).
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Normalize the phosphorylated VASP signal to total VASP or a loading control like GAPDH.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with A-350619 hydrochloride
Welcome to the technical support center for A-350619 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] It stimulates basal sGC activity and acts synergistically with NO to enhance the production of cyclic guanosine monophosphate (cGMP).[1]
Q2: How should I store and handle this compound?
For optimal stability, this compound should be stored at +4°C.[1] For maximum recovery of the product, it is recommended to centrifuge the original vial before removing the cap.
Q3: What is the solubility of this compound?
The solubility of this compound is ≥25.7 mg/mL in water.
Q4: Does this compound have a preference for a specific state of sGC?
Yes, as an sGC activator, this compound preferentially activates sGC that is in an oxidized state or is heme-deficient. This is a critical consideration for experimental design and data interpretation.
Q5: Can I use this compound in combination with an NO donor?
Yes, this compound exhibits a synergistic effect with NO donors, such as sodium nitroprusside (SNP).[2] This combination leads to a more potent activation of sGC and a greater increase in cGMP levels compared to either agent alone.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected sGC activation.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Redox State of sGC: this compound is more effective on oxidized or heme-deficient sGC. The basal redox state of your experimental system (cell line, tissue homogenate) may vary. | - Consider pre-treating your cells or tissue preparation with a mild oxidizing agent to promote the oxidized form of sGC. - Ensure your lysis and assay buffers do not contain strong reducing agents that might counteract the desired redox state. |
| Compound Degradation: Improper storage or handling can lead to the degradation of this compound. | - Ensure the compound is stored at the recommended temperature (+4°C). - Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Cellular Factors: The intracellular environment can influence sGC activity. Factors such as endogenous NO levels, presence of phosphodiesterase (PDE) inhibitors, and the expression level of sGC can all contribute to variability. | - To minimize the influence of endogenous NO, consider pre-treating with an NO synthase inhibitor. - Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cGMP degradation. - Normalize your results to the protein concentration of your cell or tissue lysates. |
| Assay Conditions: Incorrect assay parameters can lead to inaccurate results. | - Optimize the incubation time and temperature for your specific experimental setup. - Ensure the substrate (GTP) concentration is not limiting. |
Issue 2: High background signal in cGMP assays.
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding (ELISA/RIA): | - Ensure proper blocking of the assay plate. - Optimize the concentration of the primary and secondary antibodies. |
| Endogenous Phosphodiesterase (PDE) Activity: | - Add a PDE inhibitor (e.g., IBMX) to your cell lysis and assay buffers to prevent the breakdown of cGMP. |
| Contamination of Reagents: | - Use fresh, high-purity reagents and sterile techniques to prepare all buffers and solutions. |
Data Presentation
The following tables summarize the quantitative effects of this compound on sGC activity.
Table 1: Effect of this compound on sGC Kinetic Parameters
| Compound | Vmax (µmol/min/mg) | Fold Increase in Vmax | Km (µM) | Fold Decrease in Km |
| Basal | 0.1 | - | 300 | - |
| A-350619 | 14.5 | 145 | 50 | 6 |
Data from Miller et al. (2003) showing the effect of A-350619 on the maximal velocity (Vmax) and Michaelis constant (Km) of soluble guanylyl cyclase.[2]
Table 2: Comparative Potency of sGC Activators in Relaxing Cavernosum Tissue Strips
| Compound | EC50 (µM) | EC50 with SNP (µM) |
| YC-1 | 50 | 3 |
| A-350619 | 80 | 10 |
EC50 values for YC-1 and A-350619 in relaxing rabbit cavernosum tissue strips, with and without the NO donor sodium nitroprusside (SNP). Data from Miller et al. (2003).[2]
Experimental Protocols
Protocol 1: Cell-Based cGMP Assay
This protocol outlines a general procedure for measuring cGMP levels in cultured cells treated with this compound.
Materials:
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This compound
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Cell culture medium
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Phosphate-buffered saline (PBS)
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Cell lysis buffer (containing a phosphodiesterase inhibitor, e.g., 0.1 M HCl with 1 mM IBMX)
-
cGMP enzyme immunoassay (EIA) kit
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Cultured cells of interest (e.g., smooth muscle cells, endothelial cells)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation (Optional): Prior to treatment, you may wish to serum-starve the cells for a defined period (e.g., 2-4 hours) to reduce basal signaling activity.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions of the compound in serum-free cell culture medium to achieve the desired final concentrations.
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Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the compound). For synergistic studies, co-incubate with an NO donor like SNP.
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Incubation: Incubate the cells for the desired period (e.g., 10-30 minutes) at 37°C in a humidified incubator.
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Cell Lysis: After incubation, aspirate the treatment medium and lyse the cells by adding ice-cold cell lysis buffer.
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Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge the lysate to pellet cellular debris.
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cGMP Measurement: Determine the cGMP concentration in the supernatant using a commercial cGMP EIA kit, following the manufacturer's instructions.
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Data Analysis: Normalize the cGMP concentration to the total protein concentration of each sample. Plot the cGMP concentration against the this compound concentration to generate a dose-response curve.
Visualizations
Caption: this compound activates sGC, leading to cGMP production.
Caption: Workflow for a cell-based cGMP assay with this compound.
References
improving the stability of A-350619 hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of A-350619 hydrochloride in solution. The following information is compiled from publicly available data and general best practices for small molecule handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should the solid compound be stored?
This compound is an activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] It activates basal sGC and works synergistically with NO to increase the production of cyclic guanosine monophosphate (cGMP). For maximum stability of the solid compound, it is recommended to store it at temperatures ranging from -20°C to 8°C.[2][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound has good solubility in water. Different sources report solubility in water at 23 mg/mL and up to 100 mM (approximately 42.5 mg/mL). Other reported solubilities are ≥21.25 mg/mL in DMSO and ≥13.3 mg/mL in ethanol.
Q3: How stable is this compound once in solution?
Q4: I'm observing inconsistent results in my experiments. Could this be related to the stability of my this compound solution?
Inconsistent experimental outcomes are a common consequence of compound degradation in solution. Factors that can affect the stability of small molecules like this compound include pH, temperature, light exposure, the choice of solvent or buffer, and the presence of oxidizing agents. It is crucial to standardize solution preparation and handling procedures to minimize variability.
Q5: Can I store my this compound stock solution in DMSO at -20°C?
While DMSO is a common solvent for stock solutions, repeated freeze-thaw cycles can negatively impact the stability of the dissolved compound. DMSO is also hygroscopic and can absorb water from the atmosphere, which may alter the concentration of your stock solution over time. If you need to store a DMSO stock solution, it is best to prepare small aliquots to avoid multiple freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
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Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit under the specific buffer conditions (e.g., pH, ionic strength).
-
Troubleshooting Steps:
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Reduce Final Concentration: Attempt to use a lower final concentration of the compound in your assay.
-
Optimize Co-solvent Concentration: If diluting from a DMSO stock, a slightly higher final percentage of DMSO (though generally kept below 0.5% in cell-based assays) might be necessary to maintain solubility. Always run a vehicle control to account for any effects of the solvent.
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Adjust Buffer pH: The solubility of compounds can be pH-dependent. Experiment with slight adjustments to your buffer's pH to see if it improves solubility.
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Sonication: Gentle sonication of the solution upon dilution may help to dissolve any initial precipitate.
-
Issue 2: Loss of compound activity over the course of an experiment.
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Possible Cause: Degradation of this compound in the experimental medium.
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Troubleshooting Steps:
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Prepare Fresh Solutions: The most effective way to mitigate degradation is to prepare the this compound solution immediately before each experiment.
-
Control for Environmental Factors: Protect the solution from light by using amber vials or covering the container with foil. Perform experiments at a controlled temperature, as higher temperatures can accelerate degradation.
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Assess Stability in Assay Medium: If possible, perform a preliminary experiment to assess the stability of this compound in your specific assay buffer or cell culture medium over the typical duration of your experiment. This can be done by analyzing the concentration of the compound at different time points using a suitable analytical method like HPLC.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅ClN₂OS · HCl | [3] |
| Molecular Weight | 425.41 g/mol | [2][3] |
| Appearance | White solid | [3] |
| Purity | ≥98% (HPLC) | [3] |
Table 2: Solubility of this compound
| Solvent | Reported Solubility | Reference |
| Water | 23 mg/mL | [3] |
| Water | Soluble to 100 mM (~42.5 mg/mL) | |
| DMSO | ≥21.25 mg/mL | |
| Ethanol | ≥13.3 mg/mL |
Table 3: Recommended Storage Conditions
| Form | Temperature | Additional Notes | Reference |
| Solid | -20°C or 2-8°C | Keep in a tightly sealed container. | [2][3] |
| In Solution | Use immediately | Long-term storage is not recommended. If necessary, store in aliquots at -20°C or -80°C for short periods and protect from light. | [4] |
Experimental Protocols
Protocol 1: Preparation of a Fresh Aqueous Stock Solution of this compound
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Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity water (e.g., Milli-Q or equivalent) to achieve the desired stock concentration.
-
Mixing: Vortex the solution gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
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Usage: Use the freshly prepared solution immediately for your experiments.
Protocol 2: Preliminary Assessment of this compound Stability in an Aqueous Buffer
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Solution Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Incubation: Aliquot the solution into several separate, protected vials (e.g., amber glass or foil-wrapped tubes). Incubate these vials under the same conditions as your planned experiment (e.g., 37°C, protected from light).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take one vial and stop any potential further degradation by freezing it at -80°C.
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Analysis: Analyze the samples from each time point using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the remaining concentration of this compound.
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Data Interpretation: Compare the peak area of this compound at each time point to the peak area at time 0. A significant decrease in the peak area over time indicates instability under the tested conditions.
Visualizations
Caption: The NO-sGC-cGMP signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting this compound solution stability issues.
References
minimizing cytotoxicity of A-350619 hydrochloride in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of A-350619 hydrochloride in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an activator of soluble guanylyl cyclase (sGC).[1][2][3] It works by stimulating basal sGC and acts synergistically with nitric oxide (NO) to increase the production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[4] This elevation in cGMP leads to various physiological effects, including smooth muscle relaxation.[4][5]
Q2: We are observing significant cell death in our long-term cell culture experiments with this compound. What are the potential causes?
Potential causes of cytotoxicity in long-term studies can be multifactorial and may include:
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High Concentrations: Prolonged exposure to high concentrations of the compound can lead to off-target effects and cellular stress.
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Metabolic Burden: Continuous activation of sGC and high levels of cGMP may place a metabolic burden on cells.
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Oxidative Stress: Alterations in cellular signaling pathways could indirectly lead to the production of reactive oxygen species (ROS).
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Sub-optimal Cell Culture Conditions: Factors such as high cell density, nutrient depletion, or pH shifts in the culture medium can exacerbate drug-induced toxicity.[6]
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Solvent Toxicity: If a solvent like DMSO is used to dissolve this compound, prolonged exposure to even low concentrations of the solvent could be toxic to cells.
Q3: What are the initial steps to troubleshoot and minimize the observed cytotoxicity?
To minimize cytotoxicity, a systematic approach is recommended:
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Concentration and Exposure Time Optimization: The first step is to determine the minimal effective concentration of this compound and the shortest exposure duration that still yields the desired biological effect.[6]
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Cell Viability Assessment: Conduct a comprehensive dose-response and time-course analysis of cell viability using multiple assay methods.
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Optimize Cell Culture Conditions: Ensure cells are healthy and not under stress from their environment. This includes maintaining optimal cell density, using fresh culture medium, and ensuring proper gas exchange.[6]
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Solvent Control: Always include a vehicle control (the solvent used to dissolve the compound) at the same concentration used in the experimental wells to rule out solvent-induced toxicity.
Q4: Can co-treatment with other agents help in reducing the cytotoxicity of this compound?
Yes, co-treatment with certain agents might mitigate cytotoxicity. For instance, if oxidative stress is identified as a contributing factor, the use of antioxidants like N-acetylcysteine (NAC) or Vitamin E could be beneficial.[6] However, it is crucial to first establish the mechanism of cytotoxicity before proceeding with any co-treatment strategy to avoid confounding results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations of this compound. | Cells may be particularly sensitive to sGC activation or the specific chemical structure of the compound. | 1. Perform a more granular dose-response study to identify a narrower therapeutic window. 2. Test different cell lines to see if the effect is cell-type specific. 3. Consider using a different sGC activator with a different chemical scaffold. |
| Cell viability appears low in the MTT assay but not in a trypan blue exclusion assay. | The compound may be interfering with cellular metabolism without directly causing cell death. The MTT assay measures metabolic activity, which can be affected by various factors.[7] | 1. Use a cytotoxicity assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay or a dye exclusion assay with a fluorescent dye (e.g., propidium iodide).[8] 2. Assess other markers of cell death, such as caspase activation, to confirm apoptosis. |
| Cytotoxicity is observed only after several days of continuous exposure. | Cumulative toxicity or depletion of essential nutrients in the culture medium. | 1. Consider intermittent dosing schedules (e.g., 24 hours on, 24 hours off). 2. Replenish the culture medium more frequently to ensure nutrient availability. 3. Re-evaluate the optimal, non-toxic concentration for long-term exposure. |
| Inconsistent results between experiments. | Variations in cell passage number, seeding density, or compound preparation. | 1. Use cells within a defined low passage number range. 2. Standardize the cell seeding density for all experiments. 3. Prepare fresh stock solutions of this compound for each experiment and ensure complete solubilization. |
Quantitative Data Summary
Note: The following table contains hypothetical data for illustrative purposes, as specific cytotoxicity data for this compound was not available in the initial search. Researchers should generate their own data based on their specific cell lines and experimental conditions.
| Cell Line | Assay Type | Time Point | IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | MTT | 48h | 75 |
| LDH Release | 48h | 150 | |
| Smooth Muscle Cells (SMC) | MTT | 72h | 50 |
| Propidium Iodide Staining | 72h | 120 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[6]
Materials:
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This compound
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96-well cell culture plates
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Appropriate cell line and culture medium
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle-treated control wells.
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Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[8]
Materials:
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This compound
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96-well cell culture plates
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Appropriate cell line and culture medium
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Commercially available LDH cytotoxicity assay kit
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Microplate reader
Procedure:
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect the supernatant from each well.
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LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
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Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol.
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Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
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Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum LDH release control.
Visualizations
References
- 1. This compound suppliers USA [americanchemicalsuppliers.com]
- 2. apexbt.com [apexbt.com]
- 3. usbio.net [usbio.net]
- 4. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing variability in A-350619 hydrochloride potency between batches
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential variability in the potency of A-350619 hydrochloride between different batches. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an activator of soluble guanylyl cyclase (sGC). It works by directly stimulating sGC, the primary receptor for nitric oxide (NO), and also acts synergistically with NO to enhance cGMP production.[1] This leads to the relaxation of smooth muscle and other physiological responses mediated by the cGMP signaling pathway.[2]
Q2: How should I store and handle this compound to ensure its stability?
To ensure the stability and potency of this compound, it is recommended to store the solid compound at +4°C. For stock solutions, it is best to prepare them fresh for each experiment. If you need to store stock solutions, they should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect from light and moisture.
Q3: What are the common causes of batch-to-batch variability in the potency of chemical compounds like this compound?
Batch-to-batch variability is a known issue in chemical manufacturing and can arise from several factors:
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Purity: Minor differences in the purity profile between batches can significantly impact biological activity. The presence of inactive isomers or byproducts from the synthesis can reduce the effective concentration of the active compound.[3][4]
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Degradation: Improper storage or handling can lead to the degradation of the compound, resulting in decreased potency.[4]
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Polymorphism: Different crystalline forms (polymorphs) of a compound can have different dissolution rates and bioavailability, which can affect its performance in cell-based assays.
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Residual Solvents or Impurities: Trace amounts of residual solvents or impurities from the manufacturing process can interfere with the assay or affect the biological system being studied.[3][5]
Troubleshooting Guide: Addressing Potency Variability
If you are observing inconsistent results or a decrease in the expected potency with a new batch of this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Identity and Purity
The first step is to confirm that the new batch meets the expected specifications.
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Review the Certificate of Analysis (CoA): Carefully compare the CoA of the new batch with that of the previous, well-performing batch. Pay close attention to the purity data (e.g., by HPLC) and any reported impurities.
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Analytical Chemistry: If you have access to analytical instrumentation, consider performing your own characterization, such as HPLC or mass spectrometry, to confirm the identity and purity of the compound.
Step 2: Evaluate Experimental Parameters
Inconsistent results can often be traced back to variations in experimental setup.
-
Standardize Protocols: Ensure that all experimental parameters, including cell passage number, seeding density, reagent concentrations, and incubation times, are consistent with previous experiments.[6]
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Reagent Quality: Verify the quality and expiration dates of all reagents used in your assay, including cell culture media, serum, and assay buffers.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to ensure that the assay is performing as expected.
Step 3: Perform a Dose-Response Curve
A dose-response experiment is a critical step in quantifying the potency of a new batch of this compound.
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Generate IC50/EC50 Values: Perform a dose-response curve with both the new and old batches of the compound in parallel. Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each batch.
-
Compare Potency: A significant shift in the IC50/EC50 value between the two batches is a strong indicator of a difference in potency.
Table 1: Troubleshooting Summary
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Potency of New Batch | Impurities in the new batch | Review the Certificate of Analysis for the new batch and compare it to the old one. If possible, perform independent purity analysis (e.g., HPLC). |
| Degradation of the compound | Ensure proper storage conditions (stored at +4°C, protected from light and moisture). Prepare fresh stock solutions. | |
| Inaccurate concentration of stock solution | Verify the accuracy of weighing and dilution steps. Use a calibrated balance. | |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. |
| "Edge effects" in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media instead. | |
| Pipetting errors | Prepare a master mix of reagents to be added to all relevant wells. | |
| No Biological Effect Observed | Incorrect experimental setup | Double-check all reagent concentrations and incubation times. Ensure the cell line is responsive to sGC activation. |
| Inactive compound | Test the compound in a cell-free sGC activity assay to confirm its ability to activate the enzyme. |
Data Presentation
Table 2: Hypothetical Potency Comparison of this compound Batches
| Batch Number | Purity (by HPLC) | EC50 (µM) in sGC Activity Assay | Notes |
| Batch A (Reference) | 99.5% | 1.2 | Performed 6 months prior. |
| Batch B (New) | 99.2% | 1.5 | Within acceptable variability. |
| Batch C (New) | 95.8% | 8.7 | Significant decrease in potency, likely due to lower purity. |
| Batch D (New) | 99.1% | 12.1 | Potency is significantly lower despite high purity, suggesting potential degradation or the presence of an inhibitory impurity. |
Experimental Protocols
Protocol 1: Determination of this compound Potency using a cGMP Immunoassay
Objective: To determine the EC50 value of this compound by measuring the accumulation of cyclic GMP (cGMP) in a cell-based assay.
Materials:
-
This compound (new and reference batches)
-
Cell line expressing soluble guanylyl cyclase (e.g., RFL-6 cells)
-
Cell culture medium and supplements
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cGMP immunoassay kit (ELISA or HTRF)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound (from both batches) in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).
-
Cell Treatment:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cGMP degradation.
-
Add the this compound dilutions to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cGMP assay kit manufacturer's instructions.
-
cGMP Quantification: Perform the cGMP immunoassay according to the kit protocol.
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Determine the concentration of cGMP in each sample.
-
Plot the cGMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each batch.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
References
- 1. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. youtube.com [youtube.com]
- 4. veeprho.com [veeprho.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-350619 Hydrochloride & Nitric Oxide Synergy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for and analyzing the synergistic effects of A-350619 hydrochloride and nitric oxide (NO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective activator of soluble guanylyl cyclase (sGC).[1][2] sGC is a key enzyme in the nitric oxide signaling pathway that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] this compound activates sGC, leading to increased intracellular cGMP levels, which in turn mediates various physiological responses, including smooth muscle relaxation.[1][3]
Q2: How does this compound interact with nitric oxide (NO)?
This compound exhibits a synergistic effect with nitric oxide.[1][3] It is a heme-dependent sGC stimulator, meaning it requires the presence of the reduced heme group on sGC for its activity.[4] A-350619 and similar compounds are thought to bind to an allosteric site on sGC, sensitizing the enzyme to NO and enhancing its activation.[4] This results in a greater-than-additive increase in cGMP production when both A-350619 and an NO donor are present.[3]
Q3: Why is it important to control for this synergistic effect in my experiments?
Q4: What are the recommended methods for quantifying the synergistic interaction?
The two most common methods for quantifying drug synergy are:
-
Isobolographic Analysis: This graphical method involves plotting the concentrations of two drugs that produce a specific level of effect. Combinations that fall below the line of additivity are considered synergistic.
-
Combination Index (CI) Method: Based on the Chou-Talalay method, the CI provides a quantitative measure of the interaction. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Troubleshooting Guides
Issue 1: High variability in experimental replicates.
-
Possible Cause 1: Inconsistent NO donor concentration.
-
Solution: NO donors, especially in solution, can have a short half-life. Prepare fresh solutions of the NO donor for each experiment. Protect solutions from light and use appropriate buffers to maintain stability.
-
-
Possible Cause 2: Fluctuation in endogenous NO production.
-
Solution: If using cell or tissue models with endogenous NO synthase (NOS) activity, consider including a NOS inhibitor (e.g., L-NAME) in control experiments to establish a baseline response to A-350619 alone.
-
-
Possible Cause 3: Instability of this compound solution.
Issue 2: The observed synergistic effect is weaker than expected.
-
Possible Cause 1: Oxidation of the sGC heme group.
-
Solution: The activity of A-350619 is dependent on the reduced (ferrous) state of the heme iron in sGC.[4] Oxidative stress in your experimental system can lead to the formation of NO-insensitive oxidized (ferric) sGC. Ensure your buffers and experimental conditions minimize oxidative stress. The sGC inhibitor ODQ works by oxidizing the heme group and can be used as a control to confirm heme-dependent activity.[3]
-
-
Possible Cause 2: Suboptimal concentrations of one or both agents.
-
Solution: Perform thorough dose-response curves for both A-350619 and the NO donor individually to determine their respective EC50 values in your system. Use these values as a guide for designing combination experiments.
-
Issue 3: Difficulty in interpreting the data from combination experiments.
-
Possible Cause: Lack of appropriate controls.
-
Solution: A comprehensive experiment to study synergy should include the following groups:
-
Vehicle control for A-350619.
-
Vehicle control for the NO donor.
-
A-350619 alone (multiple concentrations).
-
NO donor alone (multiple concentrations).
-
Combination of A-350619 and the NO donor (at various concentration ratios).
-
-
Quantitative Data Summary
The following tables present a representative dataset based on published findings for the synergistic relaxation of rabbit corpus cavernosum tissue strips. The EC50 is the concentration of a drug that gives half-maximal response.
Table 1: Individual and Combined EC50 Values for Relaxation of Rabbit Corpus Cavernosum
| Compound | EC50 (µM) |
| A-350619 | 80 |
| Sodium Nitroprusside (SNP) | 1 |
| A-350619 + SNP (1 µM) | 10 |
Data are representative and based on the findings of Miller et al., 2003.[3]
Table 2: Representative Dose-Response Data for Synergy Analysis
| A-350619 (µM) | SNP (µM) | % Relaxation (A-350619 alone) | % Relaxation (SNP alone) | % Relaxation (Combination) |
| 10 | 0.1 | 5 | 10 | 25 |
| 30 | 0.3 | 20 | 30 | 65 |
| 80 | 1.0 | 50 | 50 | 90 |
| 150 | 3.0 | 75 | 70 | 98 |
| 300 | 10.0 | 90 | 85 | 100 |
This is a hypothetical dataset for illustrative purposes, constructed based on the synergistic relationship reported in the literature.
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Relaxation Assay (Organ Bath)
Objective: To determine the dose-response relationship for A-350619, an NO donor (e.g., SNP), and their combination on smooth muscle contractility.
Methodology:
-
Tissue Preparation:
-
Isolate rabbit corpus cavernosum and dissect strips (approx. 2x2x8 mm).
-
Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.
-
Allow tissues to equilibrate for 60-90 minutes under a resting tension of 2g, with washes every 15-20 minutes.
-
-
Pre-contraction:
-
Contract the tissues with a submaximal concentration of phenylephrine (e.g., 10 µM).
-
-
Dose-Response Curves:
-
A-350619 alone: Once the phenylephrine-induced contraction is stable, add cumulative concentrations of A-350619 (e.g., 1 µM to 300 µM).
-
SNP alone: After a washout period and re-equilibration, pre-contract the tissues again and add cumulative concentrations of SNP (e.g., 0.01 µM to 10 µM).
-
Combination: After another washout and re-equilibration, pre-contract the tissues. Add a fixed, submaximal concentration of SNP (e.g., the EC20), and then add cumulative concentrations of A-350619.
-
-
Data Analysis:
-
Record the relaxation at each concentration as a percentage of the maximal possible relaxation.
-
Plot the dose-response curves and calculate the EC50 values.
-
Use the data to perform isobolographic analysis or calculate the Combination Index.
-
Protocol 2: Measurement of cGMP Production in Cultured Cells
Objective: To quantify the synergistic effect of A-350619 and an NO donor on cGMP levels in a cell-based assay.
Methodology:
-
Cell Culture:
-
Plate vascular smooth muscle cells or another appropriate cell line in 24-well plates and grow to confluence.
-
-
Pre-treatment:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX, 100 µM) for 30 minutes to prevent cGMP degradation.
-
-
Treatment:
-
Add varying concentrations of A-350619, an NO donor (e.g., SNP), or a combination of both to the wells.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
-
Cell Lysis and cGMP Measurement:
-
Terminate the reaction by aspirating the media and adding 0.1 M HCl.
-
Lyse the cells by incubation on ice for 10 minutes.
-
Centrifuge the lysates to pellet cellular debris.
-
Measure the cGMP concentration in the supernatants using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize cGMP concentrations to protein content in each well.
-
Analyze the data for synergistic effects as described above.
-
Visualizations
Caption: Signaling pathway of A-350619 and NO in vascular smooth muscle cells.
Caption: Logical workflow for conducting a synergy analysis experiment.
References
- 1. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A-350619 Hydrochloride Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the delivery of A-350619 hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective activator of soluble guanylyl cyclase (sGC). It works by enhancing the production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP) in a nitric oxide (NO)-independent manner, although it can also act synergistically with NO.[1][2][3][4][5] This leads to various physiological effects, including smooth muscle relaxation.[1][4]
Q2: What are the key physicochemical properties of this compound relevant for in vivo studies?
Understanding the properties of this compound is crucial for proper formulation and administration. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 425.41 g/mol | [1][6] |
| Appearance | White solid | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in water | [4] |
| Storage | 2-8°C (solid form) | [1] |
Q3: What is a recommended starting dose for this compound in rats?
A previously reported effective dose in a conscious rat model for inducing penile erection is 1 µmol/kg.[1] However, it is always recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q4: How should I prepare a solution of this compound for injection?
Given its high water solubility, this compound can be dissolved in aqueous vehicles. A general protocol is provided in the "Experimental Protocols" section below. It is crucial to use a sterile, isotonic vehicle suitable for the chosen route of administration (e.g., sterile saline for intravenous injection).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in solution | pH shift: The solubility of hydrochloride salts can be pH-dependent. An increase in pH can cause the less soluble free base to precipitate. Common-ion effect: High concentrations of chloride ions (e.g., in saline) could potentially reduce the solubility of the hydrochloride salt. Low Temperature: Cooling a concentrated solution may lead to precipitation. | - Ensure the final pH of your formulation is within a range that maintains solubility. For many hydrochloride salts, a slightly acidic pH is preferable. - If precipitation is observed in saline, try dissolving the compound in sterile water first, and then dilute with saline to the final concentration. - Prepare solutions at room temperature and avoid storing them at low temperatures unless stability data suggests otherwise. Prepare fresh solutions for each experiment if possible. |
| Injection site reaction | Non-physiological pH or osmolality: The formulation may be too acidic, basic, or not isotonic, causing irritation at the injection site. Contamination: The solution may not be sterile. | - Adjust the pH of the final formulation to be as close to physiological pH (7.4) as possible, while maintaining solubility. - Ensure the vehicle is isotonic (e.g., 0.9% sodium chloride). - Prepare the solution under sterile conditions and consider filtering through a 0.22 µm filter before administration. |
| High variability between animals | Inconsistent dosing: Inaccurate preparation of the dosing solution or administration technique. Biological variability: Natural differences in animal physiology. | - Ensure accurate weighing of the compound and precise volume administration. Normalize the dose to the body weight of each animal. - Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched.[7] |
| Lack of efficacy | Inadequate dose: The administered dose may be too low to elicit a response. Poor bioavailability: Depending on the administration route, the compound may not be reaching the target tissue in sufficient concentrations. Compound degradation: The compound may be unstable in the prepared solution. | - Conduct a dose-response study to determine the optimal dose. - Consider a more direct route of administration, such as intravenous injection, to ensure 100% bioavailability. - Prepare fresh solutions for each experiment to minimize the risk of degradation. |
Experimental Protocols
Protocol for Preparation and Administration of this compound Solution (Intravenous Injection in Rats)
1. Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride solution (saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27G for rat tail vein)
-
Animal restraint device
2. Calculation of Dosing Solution:
-
Determine the desired dose (e.g., 1 µmol/kg) and the average weight of the rats.
-
Calculate the required amount of this compound.
-
Example: For a 250g rat and a dose of 1 µmol/kg:
-
Dose in µmol = 1 µmol/kg * 0.25 kg = 0.25 µmol
-
Amount in µg = 0.25 µmol * 425.41 µg/µmol = 106.35 µg
-
-
-
Determine the injection volume (e.g., 1 mL/kg).
-
Example: For a 250g rat, the injection volume would be 0.25 mL.
-
-
Calculate the required concentration of the dosing solution.
-
Example: 106.35 µg / 0.25 mL = 425.4 µg/mL
-
3. Preparation of Dosing Solution:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile 0.9% saline.
-
Vortex the tube until the compound is completely dissolved. Visually inspect for any particulates.
-
If preparing a stock solution for multiple animals, adjust calculations accordingly. It is recommended to prepare fresh solutions daily.
4. Animal Handling and Administration:
-
Acclimatize animals to the experimental conditions.
-
Record the body weight of each animal before dosing.
-
Restrain the rat using an appropriate device.
-
Warm the tail to promote vasodilation.
-
Administer the prepared solution via the lateral tail vein using the correct injection technique.
-
Monitor the animal for any adverse reactions post-injection.
Visualizations
Caption: The NO-sGC-cGMP signaling pathway activated by A-350619 HCl.
Caption: Workflow for A-350619 HCl preparation and in vivo administration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. JP6416760B2 - Stable formulation for parenteral injection of small molecule drugs - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating A-350619 Hydrochloride's sGC Activation: A Comparative Guide to ODQ Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of A-350619 hydrochloride, a potent activator of soluble guanylate cyclase (sGC). It details the use of the selective sGC inhibitor, 1H-[1][2]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), to experimentally validate the mechanism of action of A-350619. This guide includes a summary of available experimental data, detailed methodologies for key validation experiments, and visual diagrams of the signaling pathways and experimental workflows.
This compound has been identified as a novel activator of sGC, an enzyme that plays a critical role in various physiological processes by converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The resulting increase in intracellular cGMP leads to downstream effects such as smooth muscle relaxation. To rigorously confirm that the biological effects of A-350619 are indeed mediated through the activation of sGC, it is essential to employ a selective inhibitor. ODQ serves as a critical tool for this purpose, as it specifically inhibits sGC by oxidizing the enzyme's heme group, thereby preventing its activation.[1][2] This guide will explore the interplay between A-350619 and ODQ, providing the necessary framework to design and interpret experiments aimed at validating sGC-dependent signaling.
Quantitative Data Summary
The following table summarizes the key findings from studies investigating the effect of this compound on sGC activity and the inhibitory action of ODQ.
| Parameter | Condition | Result | Reference |
| sGC Activation by A-350619 | Purified sGC | ↑ Vmax (145-fold increase from 0.1 to 14.5 µmol/min/mg) | [1] |
| ↓ Km (6-fold decrease from 300 to 50 µM) | [1] | ||
| Effect of ODQ on A-350619-mediated sGC Activation | Purified sGC | Partial inhibition of A-350619-induced activation | [1] |
| Functional Effect of A-350619 | Rabbit corpus cavernosum strips | Relaxation with an EC50 of 80 µM (in the presence of an NO-synthase inhibitor) | [1] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the signaling pathway of sGC activation by A-350619 and its inhibition by ODQ.
Caption: Signaling pathway of this compound activating sGC.
Caption: Mechanism of sGC inhibition by ODQ.
Experimental Protocols
Detailed methodologies for key experiments to validate the sGC-dependent effects of this compound using ODQ are provided below.
In Vitro sGC Activity Assay
This assay directly measures the production of cGMP by purified sGC in the presence of A-350619 and/or ODQ.
Materials:
-
Purified soluble guanylate cyclase (sGC)
-
This compound
-
ODQ
-
GTP (substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
cGMP detection kit (e.g., ELISA or RIA)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a phosphodiesterase inhibitor, and purified sGC enzyme.
-
For the inhibition group, pre-incubate the sGC enzyme with the desired concentration of ODQ (e.g., 10 µM) for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding GTP and this compound at various concentrations to the reaction mixture (both with and without ODQ pre-incubation).
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA or by heat inactivation).
-
Quantify the amount of cGMP produced using a suitable detection kit according to the manufacturer's instructions.
-
Compare the cGMP levels in the presence of A-350619 alone versus in the presence of both A-350619 and ODQ to determine the extent of inhibition.
References
A Comparative Efficacy Analysis: A-350619 Hydrochloride vs. YC-1
This guide provides a detailed comparison of the efficacy of A-350619 hydrochloride and YC-1, two compounds known to modulate soluble guanylyl cyclase (sGC). While both molecules share this common target, their broader pharmacological profiles and primary areas of therapeutic investigation differ significantly. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms, supporting experimental data, and relevant protocols.
Mechanism of Action and Primary Therapeutic Targets
This compound is primarily characterized as a potent activator of soluble guanylyl cyclase (sGC).[1][2] Its mechanism involves direct stimulation of sGC, leading to increased production of cyclic guanosine monophosphate (cGMP). This second messenger plays a crucial role in various physiological processes, most notably smooth muscle relaxation.[2] Consequently, the principal therapeutic application explored for A-350619 has been in conditions requiring smooth muscle relaxation, such as erectile dysfunction.[2]
YC-1 , while also an activator of sGC, possesses a more complex and multifaceted mechanism of action.[3][4] It sensitizes sGC to its endogenous activator, nitric oxide (NO), and can activate the enzyme independently, through both heme-dependent and heme-independent pathways.[3][4] Beyond its effects on the cGMP pathway, YC-1 is a well-documented inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[5][6][7][8] By promoting the degradation of HIF-1α and inhibiting its transcriptional activity, YC-1 disrupts the cellular response to hypoxia, a key process in tumor survival and angiogenesis.[5][7][8] This dual activity has positioned YC-1 as a compound of interest in oncology research.[6][7][8]
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and YC-1, focusing on their effects on sGC activity and a relevant physiological response.
Table 1: In Vitro sGC Activation Kinetics
| Parameter | This compound | YC-1 | Notes |
| Vmax Increase (fold) | 145 | Not explicitly stated in the same study, but combination with A-350619 resulted in a 156-fold increase. | The study suggests a common binding site, as the effects were not additive.[2] |
| Km for GTP (µM) | 50 (a 6-fold decrease from basal 300 µM) | Not explicitly stated in the same study, but combination with A-350619 resulted in a 5-fold Km decrease. | A lower Km indicates a higher affinity of the enzyme for its substrate.[2] |
Table 2: Ex Vivo Cavernosum Smooth Muscle Relaxation
| Compound | EC50 (µM) | EC50 with SNP (µM) | Notes |
| This compound | 80 | 10 | SNP (sodium nitroprusside) is an NO donor, potentiating the effect.[2] |
| YC-1 | 50 | 3 | YC-1 shows a lower EC50, indicating higher potency in this assay.[2] |
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways for both compounds.
Caption: Activation of the sGC-cGMP pathway by A-350619 and YC-1.
Caption: Inhibition of the HIF-1 signaling pathway by YC-1 under hypoxic conditions.
Experimental Protocols
Soluble Guanylyl Cyclase (sGC) Activity Assay
This protocol is a generalized representation based on the methodologies implied in the cited literature.
-
Enzyme Preparation: Purified sGC is obtained, often from recombinant expression systems.
-
Reaction Mixture: The assay is typically conducted in a buffer containing GTP (the substrate), MgCl2 (a cofactor), and a phosphodiesterase inhibitor (to prevent cGMP degradation).
-
Compound Incubation: this compound or YC-1 is added to the reaction mixture at various concentrations. Control reactions are run without the activators.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period. The reaction is then terminated, often by heat inactivation or the addition of a stop solution.
-
cGMP Quantification: The amount of cGMP produced is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: Kinetic parameters (Vmax and Km) are determined by measuring the rate of cGMP formation at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Ex Vivo Organ Bath for Smooth Muscle Relaxation
This protocol outlines the key steps for assessing smooth muscle relaxation in isolated tissue.
-
Tissue Preparation: Cavernosum tissue strips are isolated from an animal model (e.g., rabbit) and mounted in an organ bath.[2]
-
Bath Solution: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Induction: The tissue is pre-contracted with an agent like phenylephrine to establish a stable contractile tone.
-
Compound Addition: this compound or YC-1 is added to the bath in a cumulative, dose-dependent manner.
-
Tension Measurement: Changes in isometric tension are recorded using a force transducer. Relaxation is measured as the percentage decrease from the pre-contracted tone.
-
Data Analysis: Dose-response curves are generated, and the EC50 (the concentration required to produce 50% of the maximal relaxation) is calculated to determine the potency of each compound.
Caption: Workflow for key in vitro and ex vivo efficacy experiments.
Summary and Conclusion
This compound and YC-1 are both valuable research tools that activate sGC. The available data indicates that while both compounds effectively activate the enzyme, YC-1 demonstrates slightly higher potency in relaxing pre-contracted cavernosum tissue.[2] A key finding is that their effects on sGC are not additive, suggesting they may act through a common or allosterically linked binding site.[2]
The most significant distinction lies in their broader pharmacological profiles. A-350619 is a more selective sGC activator, with its reported efficacy focused on cGMP-mediated smooth muscle relaxation. In contrast, YC-1 exhibits a dual mechanism of action, potently inhibiting the HIF-1 pathway in addition to its effects on sGC.[5][7] This makes YC-1 a subject of intense investigation in cancer research, a field where A-350619 has not been prominently featured.
For researchers focused on the cGMP signaling pathway and its role in smooth muscle physiology, both compounds are relevant, with YC-1 showing a slight potency advantage in the specific context of cavernosum relaxation. For scientists in oncology and hypoxia research, YC-1 offers a unique profile as an inhibitor of the HIF-1 pathway, representing its primary area of distinct efficacy compared to A-350619. The choice between these compounds should, therefore, be guided by the specific biological system and therapeutic area under investigation.
References
- 1. apexbt.com [apexbt.com]
- 2. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YC-1 activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A novel mode of action of YC-1 in HIF inhibition: stimulation of FIH-dependent p300 dissociation from HIF-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to A-350619 Hydrochloride and Other Soluble Guanylyl Cyclase Modulators
For researchers and professionals in drug development, understanding the nuanced differences between activators of the soluble guanylyl cyclase (sGC) pathway is critical. This guide provides a detailed comparison of A-350619 hydrochloride with other notable sGC modulators, focusing on their mechanism of action, potency, and supporting experimental data.
Introduction to Soluble Guanylyl Cyclase (sGC) Modulation
Soluble guanylyl cyclase is a key enzyme in the nitric oxide (NO) signaling pathway. When activated, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.
Dysregulation of the NO-sGC-cGMP pathway is implicated in several cardiovascular diseases. Consequently, compounds that can modulate sGC activity have emerged as promising therapeutic agents. These modulators are broadly classified into two categories based on their mechanism of action and dependence on the redox state of the heme group within the sGC enzyme.
-
sGC Stimulators (Heme-Dependent): These compounds, which include this compound, YC-1, BAY 41-2272, riociguat, and vericiguat, require the presence of the reduced (ferrous, Fe²⁺) heme moiety for their activity. They work synergistically with NO to enhance sGC activation.
-
sGC Activators (Heme-Independent): This class of compounds, including cinaciguat (BAY 58-2667), can activate sGC when the heme group is oxidized (ferric, Fe³⁺) or even absent. This makes them potentially more effective in disease states associated with high oxidative stress, where sGC may be in an NO-insensitive state.
The NO-sGC-cGMP Signaling Pathway
The following diagram illustrates the points of intervention for both sGC stimulators and activators within the NO-sGC-cGMP signaling cascade.
Comparative Performance Data
The following tables summarize key quantitative data for this compound and other sGC modulators based on available preclinical studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency of sGC Stimulators (Heme-Dependent)
| Compound | Assay Type | EC₅₀ | Fold Activation (approx.) | Synergism with NO | Reference |
| A-350619 | Relaxation of cavernosum tissue | 80 µM | 145-fold increase in Vmax | Yes | [1] |
| YC-1 | Relaxation of cavernosum tissue | 50 µM | ~10-fold (purified sGC) | Yes | [1][2] |
| BAY 41-2272 | sGC activation (purified) | 100 nM | ~70-fold | Yes | [3] |
| Riociguat | sGC activation | - | - | Yes | [4][5] |
| Vericiguat | sGC activation | - | - | Yes | [4][6] |
EC₅₀ values and fold activation can vary significantly based on the specific assay, tissue, and species used.
Table 2: In Vitro Potency of sGC Activators (Heme-Independent)
| Compound | Assay Type | EC₅₀ | Fold Activation (approx.) | Effect with NO | Reference |
| Cinaciguat (BAY 58-2667) | sGC activation (heme-free) | ~10 nM | ~200-fold | Additive | [2] |
| Ataciguat (HMR-1766) | sGC activation | - | - | Additive | [7] |
Mechanism of Action and Selectivity
This compound is structurally distinct from other sGC stimulators like YC-1 but shares a similar mechanism of action.[5] It directly activates sGC and acts synergistically with NO.[1] Studies have shown that the activation of sGC by A-350619 is not additive with YC-1, suggesting a common binding site.[1] The effects of A-350619 are diminished by the oxidation of the sGC heme group, confirming its classification as a heme-dependent sGC stimulator.[1]
In contrast, sGC activators like cinaciguat are particularly effective under conditions of oxidative stress where the sGC heme is oxidized and unresponsive to NO.[7] This represents a key mechanistic difference with significant therapeutic implications.
Regarding selectivity, some early sGC stimulators like YC-1 have been shown to inhibit phosphodiesterases (PDEs) at higher concentrations.[2] However, newer compounds like BAY 41-2272 and riociguat have been developed to be more specific for sGC with no significant PDE-inhibitory properties at therapeutic concentrations.[3] The selectivity profile of A-350619 against a broad panel of PDEs is not as extensively documented in the available literature.
Experimental Protocols
In Vitro sGC Activity Assay
A common method to determine the activity of sGC modulators is to measure the conversion of [α-³²P]GTP to [³²P]cGMP in either purified enzyme preparations or cell/tissue lysates.
Objective: To quantify the enzymatic activity of sGC.
Materials:
-
Purified sGC or cell/tissue lysate
-
Assay Buffer (e.g., 50 mM TEA, pH 7.4, 1 mM EDTA)
-
Cofactors: GTP, MgCl₂
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
[α-³²P]GTP (radiolabel)
-
Test compounds (e.g., this compound)
-
Reaction termination solution (e.g., zinc acetate and sodium carbonate)
-
Alumina columns for separation
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and PDE inhibitor.
-
Add the desired concentration of the test compound or vehicle control.
-
Initiate the reaction by adding the purified sGC enzyme or cell lysate and [α-³²P]GTP.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Terminate the reaction by adding the termination solution.
-
Separate the [³²P]cGMP product from the unreacted [α-³²P]GTP using chromatography on neutral alumina columns.
-
Quantify the amount of [³²P]cGMP using liquid scintillation counting.
-
Calculate the specific activity of sGC (e.g., in pmol cGMP/min/mg protein).
Alternative non-radioactive methods, such as ELISA or commercial bioluminescent assays, can also be used to quantify cGMP levels.[8][9]
Experimental Workflow for sGC Activity Assay
Pharmacokinetic Profiles
Detailed pharmacokinetic data for this compound is not widely available in the public domain. For other sGC modulators that have progressed further in clinical development, such as riociguat and vericiguat, pharmacokinetic profiles have been characterized. Riociguat is typically administered three times daily, while vericiguat is a once-daily medication, indicating differences in their half-lives and metabolic clearance.[6][10] The development of some earlier sGC stimulators was halted due to unfavorable pharmacokinetic properties, such as low bioavailability or the presence of active metabolites.[5][11]
Conclusion
This compound is a valuable research tool for investigating the heme-dependent stimulation of soluble guanylyl cyclase. It belongs to a class of compounds that work synergistically with nitric oxide. When selecting an sGC modulator for research or drug development, it is crucial to consider the specific experimental context. For studies under conditions of high oxidative stress, a heme-independent sGC activator like cinaciguat may be more appropriate. For applications requiring high potency and specificity for sGC with minimal off-target effects, newer generation sGC stimulators such as BAY 41-2272, riociguat, or vericiguat may be preferred over older compounds like YC-1. The choice of compound should be guided by a thorough evaluation of the available data on potency, selectivity, and pharmacokinetics to ensure the most reliable and relevant experimental outcomes.
References
- 1. Soluble guanylyl cyclase stimulation and phosphodiesterase-5 inhibition improve portal hypertension and reduce liver fibrosis in bile duct–ligated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble guanylate cyclase stimulators in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The clinical development of sGC modulators, riociguat and vericiguat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. redheracles.net [redheracles.net]
- 8. Role of soluble guanylyl cyclase-cyclic GMP signaling in tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thecvc.ca [thecvc.ca]
- 11. Stimulators of Soluble Guanylyl Cyclase: Future Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of A-350619 Hydrochloride and Other sGC Activators Across Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of A-350619 hydrochloride, a potent activator of soluble guanylyl cyclase (sGC), and other well-characterized sGC modulators. The objective is to offer a clear, data-driven comparison of their performance in various cellular contexts, supported by detailed experimental protocols. While comprehensive cross-validation data for this compound across multiple cell types is limited in publicly available literature, this guide synthesizes the existing evidence and draws comparisons with more extensively studied alternatives, namely YC-1 and BAY 41-2272.
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
Soluble guanylyl cyclase is a key enzyme in the nitric oxide (NO) signaling pathway. Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating a wide range of physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[1] sGC activators and stimulators are classes of compounds that enhance the production of cGMP. sGC stimulators, like YC-1 and BAY 41-2272, are heme-dependent and act synergistically with NO.[1] In contrast, sGC activators can stimulate the enzyme even in its oxidized or heme-free state.[2] A-350619 is classified as a heme-dependent sGC stimulator.[3]
Diagram of the NO-sGC-cGMP Signaling Pathway
Caption: The NO-sGC-cGMP signaling pathway and the points of intervention for sGC modulators.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and its comparators. Data for A-350619 is primarily from studies on smooth muscle tissue.
Table 1: In Vitro Potency of sGC Activators on Purified Soluble Guanylyl Cyclase
| Compound | Parameter | Value | Fold Increase over Basal | Conditions | Reference |
| A-350619 | Vmax | 14.5 µmol/min/mg | 145-fold | Purified sGC | Miller et al., 2003 |
| Km for GTP | 50 µM | 6-fold decrease | Purified sGC | Miller et al., 2003 | |
| YC-1 | Vmax | - | - | - | - |
| Km for GTP | - | 5-fold decrease | In combination with A-350619 | Miller et al., 2003 | |
| BAY 41-2272 | EC50 | 0.1 µM | - | In the presence of NO | [1] |
| EC50 | 0.5 µM | - | NO-independent | [1] |
Table 2: Effects of sGC Activators on cGMP Levels and Functional Responses in Different Cell Types
| Cell Type | Compound | Parameter | Value | Conditions | Reference |
| Corpus Cavernosum Smooth Muscle | A-350619 | EC50 (Relaxation) | 80 µM | Pre-treated with N-omega-nitro-L-arginine | Miller et al., 2003 |
| A-350619 + SNP | EC50 (Relaxation) | 10 µM | Potentiation with NO donor | Miller et al., 2003 | |
| YC-1 | EC50 (Relaxation) | 50 µM | Pre-treated with N-omega-nitro-L-arginine | Miller et al., 2003 | |
| YC-1 + SNP | EC50 (Relaxation) | 3 µM | Potentiation with NO donor | Miller et al., 2003 | |
| Vascular Smooth Muscle Cells | BAY 41-2272 | cGMP increase | Significant at 100 nM | Rat primary VSMCs | [4] |
| Human Platelets | BAY 41-2272 | cGMP increase | Potentiated NO-induced response | Intact platelets | [5] |
| Neuronal Cells | - | - | - | Data for A-350619 not available | - |
Note: The lack of extensive data for A-350619 in cell types other than smooth muscle is a current limitation in the literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Protocol 1: Measurement of Intracellular cGMP Levels by ELISA
This protocol outlines a common method for quantifying intracellular cGMP concentrations in cultured cells following treatment with sGC activators.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, endothelial cells, platelets)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (this compound, YC-1, BAY 41-2272)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
0.1 M HCl
-
Commercial cGMP ELISA kit
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Wash the cells twice with sterile PBS.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cGMP degradation.
-
Treat the cells with various concentrations of the test compounds (A-350619, YC-1, or BAY 41-2272) for the desired time (e.g., 15-60 minutes) at 37°C. Include a vehicle control.
-
Terminate the reaction by aspirating the medium and adding 200 µL of ice-cold 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.
-
Incubate at room temperature for 20 minutes with gentle shaking.
-
Collect the cell lysates and centrifuge at 1,000 x g for 10 minutes to pellet cellular debris.
-
Analyze the supernatant for cGMP content using a commercial cGMP ELISA kit, following the manufacturer’s instructions.[6][7][8]
-
Normalize the cGMP concentration to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
Protocol 2: Vasorelaxation Assay in Isolated Aortic Rings
This protocol describes the evaluation of the vasorelaxant effects of sGC activators on isolated arterial tissue.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Test compounds (this compound, YC-1, BAY 41-2272)
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compounds to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct concentration-response curves and calculate the EC50 values for each compound.
Experimental Workflow for Vasorelaxation Assay
Caption: A simplified workflow for the vasorelaxation assay.
Conclusion
This compound is a potent, heme-dependent sGC stimulator with demonstrated efficacy in relaxing smooth muscle tissue. However, its effects in other cell types are not as well-documented as those of other sGC modulators like YC-1 and BAY 41-2272. This guide highlights the need for further cross-validation studies to fully elucidate the therapeutic potential of A-350619 across a broader range of cellular and disease contexts. The provided protocols offer a starting point for researchers interested in conducting such comparative investigations.
References
- 1. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The future is today: emerging drugs for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP-elevating agents suppress proliferation of vascular smooth muscle cells by inhibiting the activation of epidermal growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. arborassays.com [arborassays.com]
studies confirming the specificity of A-350619 hydrochloride for sGC
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of A-350619 hydrochloride, a potent activator of soluble guanylate cyclase (sGC), with other relevant sGC modulators. This document synthesizes available experimental data to objectively evaluate its performance and mechanism of action.
This compound has been identified as a novel, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), a key enzyme in the NO signaling pathway.[1] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates a variety of physiological processes including smooth muscle relaxation, neurotransmission, and inhibition of platelet aggregation.[1]
Biochemical Profile of this compound
The primary evidence for the activity of A-350619 comes from a study by Miller et al. (2003), which characterized its effects on the catalytic properties of sGC. The key findings from this seminal paper are summarized below.
Table 1: Biochemical Effect of A-350619 on sGC Activity [1]
| Parameter | Effect of A-350619 | Fold Change |
| Vmax (sGC) | Increased from 0.1 to 14.5 µmol/min/mg | 145-fold increase |
| Km (GTP) | Decreased from 300 to 50 µM | 6-fold decrease |
This significant increase in the maximal reaction velocity (Vmax) and the enhanced affinity of the enzyme for its substrate (GTP), as indicated by the decreased Michaelis constant (Km), demonstrate that A-350619 is a potent activator of sGC.[1]
The activation of sGC by A-350619 is partially inhibited by 1H-[2][3][4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a specific inhibitor of sGC that acts through oxidation of the enzyme's heme group.[1] This suggests that the mechanism of action of A-350619 is, at least in part, dependent on the presence of the reduced heme iron in sGC.
Comparative Analysis with Other sGC Modulators
To provide a broader context for the activity of A-350619, it is compared with other well-characterized sGC modulators: YC-1, Cinaciguat, and Riociguat. These compounds are categorized as either sGC stimulators (heme-dependent) or sGC activators (heme-independent).
Table 2: Comparison of A-350619 with Other sGC Modulators
| Compound | Class | Mechanism of Action | Key Characteristics |
| This compound | sGC Activator (Heme-dependent) | Directly activates sGC, increasing its catalytic efficiency.[1] | Effects are not additive with YC-1, suggesting a common binding site.[1] |
| YC-1 | sGC Stimulator (Heme-dependent) | Directly stimulates sGC and sensitizes the enzyme to NO.[3] | Known to have off-target effects, including inhibition of phosphodiesterases (PDEs) and hypoxia-inducible factor 1α (HIF-1α). |
| Cinaciguat (BAY 58-2667) | sGC Activator (Heme-independent) | Activates the oxidized or heme-free form of sGC, which is unresponsive to NO.[4][5] | Particularly effective in disease states associated with oxidative stress.[4] |
| Riociguat (BAY 63-2521) | sGC Stimulator (Heme-dependent) | Has a dual mode of action: directly stimulates sGC and sensitizes it to low levels of NO.[3][6] | The first drug in its class approved for the treatment of pulmonary hypertension.[7] |
Specificity of this compound
A critical aspect for any pharmacological agent is its specificity for its intended target. Despite a thorough review of the available scientific literature, no studies were found that have systematically evaluated the selectivity profile of this compound against a broad panel of other enzymes, such as other cyclases (e.g., adenylyl cyclase) or phosphodiesterases. The primary research has focused exclusively on its interaction with sGC. Therefore, while its potency as an sGC activator is established, its specificity remains to be experimentally confirmed and publicly documented.
Experimental Protocols
Detailed experimental protocols from the primary study by Miller et al. (2003) could not be retrieved in their entirety. However, based on the abstract of this paper and general knowledge of the field, a generalized workflow for assessing the activity of sGC activators can be outlined.
Generalized Protocol for sGC Activity Assay:
-
Purification of sGC: Soluble guanylate cyclase is purified from a suitable source, such as bovine lung or through recombinant expression in insect cells.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing GTP, a divalent cation (typically Mg²⁺), and a cGMP phosphodiesterase inhibitor to prevent the degradation of the product.
-
Initiation of Reaction: The purified sGC enzyme is added to the reaction mixture, along with the test compound (e.g., this compound) at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
Termination of Reaction: The reaction is stopped, typically by heat inactivation or the addition of a chelating agent like EDTA.
-
Quantification of cGMP: The amount of cGMP produced is quantified using a suitable method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The Vmax and Km values are determined by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The NO-sGC-cGMP signaling pathway and the action of A-350619.
Caption: A generalized experimental workflow for assessing sGC activation.
References
- 1. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. globalcardiologyscienceandpractice.com [globalcardiologyscienceandpractice.com]
A Comparative Analysis of A-350619 Hydrochloride and PDE5 Inhibitors for Urological and Vascular Research
For Immediate Release
This guide provides a detailed comparative analysis of A-350619 hydrochloride, a soluble guanylyl cyclase (sGC) activator, and the established class of phosphodiesterase type 5 (PDE5) inhibitors. Tailored for researchers, scientists, and drug development professionals, this document outlines the distinct mechanisms of action, presents available performance data, and offers detailed experimental protocols for comparative studies in the context of urological and vascular smooth muscle function.
Executive Summary
This compound and PDE5 inhibitors both modulate the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vasodilation. However, they do so at different enzymatic points. A-350619 directly activates sGC, the enzyme responsible for cGMP synthesis, while PDE5 inhibitors prevent the degradation of cGMP. This fundamental difference suggests that sGC activators like A-350619 may offer therapeutic potential in conditions where endogenous NO production is insufficient, a limitation for the efficacy of PDE5 inhibitors.[1][2][3] This guide explores these differences through a review of preclinical data and standardized experimental methodologies.
Data Presentation: this compound vs. PDE5 Inhibitors
The following table summarizes key quantitative data for this compound and representative PDE5 inhibitors. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | This compound | Sildenafil | Tadalafil | Vardenafil |
| Mechanism of Action | Soluble Guanylyl Cyclase (sGC) Activator | Phosphodiesterase 5 (PDE5) Inhibitor | Phosphodiesterase 5 (PDE5) Inhibitor | Phosphodiesterase 5 (PDE5) Inhibitor |
| Enzyme Kinetics Effect | Increases sGC Vmax and decreases Km | Competitive inhibitor of PDE5 | Competitive inhibitor of PDE5 | Competitive inhibitor of PDE5 |
| In Vitro Potency (IC50) | Not Applicable (Activator) | ~3.5 - 8.5 nM | ~1.8 nM | ~0.7 nM |
| Corpus Cavernosum Relaxation (EC50) | ~80 µM | Data varies by study | Data varies by study | Data varies by study |
| In Vivo Efficacy (Erectile Function) | 1 µmol/kg induces penile erection in rats | Dose-dependent efficacy | Dose-dependent efficacy | Dose-dependent efficacy |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct points of intervention for this compound and PDE5 inhibitors within the NO/cGMP signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducible comparative studies.
Soluble Guanylyl Cyclase (sGC) Activity Assay
This assay measures the ability of a compound to activate sGC, leading to the conversion of GTP to cGMP.
-
Reagents and Materials:
-
Purified recombinant sGC
-
Assay Buffer (e.g., 50 mM TEA/HCl, pH 7.5, 3 mM MgCl2, 1 mM IBMX, 1 mM EGTA)
-
[α-32P]GTP (radiolabeled substrate)
-
GTP (unlabeled)
-
Test compound (this compound) and vehicle control
-
Stop Solution (e.g., zinc acetate and sodium carbonate)
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified sGC, and the test compound or vehicle.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of [α-32P]GTP and unlabeled GTP.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding the stop solution to precipitate 5'-nucleotides.[4]
-
Separate the product, [α-32P]cGMP, from the unreacted substrate using column chromatography (e.g., alumina columns).
-
Quantify the amount of [α-32P]cGMP formed using a scintillation counter.
-
Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein) and compare the activity in the presence of the test compound to the vehicle control.
-
PDE5 Inhibition Assay
This assay determines the potency of a compound in inhibiting the PDE5-mediated hydrolysis of cGMP.
-
Reagents and Materials:
-
Purified recombinant human PDE5A1
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
cGMP (substrate)
-
Test compounds (PDE5 inhibitors) and a known inhibitor as a positive control (e.g., sildenafil)
-
Detection reagents (e.g., fluorescence polarization-based kit with FAM-cGMP, or a colorimetric assay measuring inorganic phosphate)
-
Microplate reader
-
-
Procedure (Fluorescence Polarization Example):
-
Add serially diluted test compounds or controls to the wells of a microplate.
-
Add the PDE5 enzyme to each well.
-
Initiate the reaction by adding the fluorescently labeled cGMP substrate (e.g., FAM-cGMP).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a binding agent that specifically binds to the hydrolyzed GMP product.
-
Measure the fluorescence polarization on a microplate reader. The signal is inversely proportional to PDE5 activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Smooth Muscle Relaxation Assay (Organ Bath)
This experiment assesses the ability of compounds to relax pre-contracted smooth muscle strips, such as corpus cavernosum.
-
Reagents and Materials:
-
Isolated tissue strips (e.g., rabbit or rat corpus cavernosum)
-
Krebs-Henseleit solution or similar physiological salt solution, bubbled with 95% O2 / 5% CO2
-
Contractile agent (e.g., phenylephrine)
-
Test compounds (this compound, PDE5 inhibitors)
-
Organ bath system with force-displacement transducers
-
-
Procedure:
-
Mount the tissue strips in the organ baths containing physiological salt solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a stable contraction with a contractile agent like phenylephrine.
-
Once a plateau is reached, add the test compounds in a cumulative manner to generate concentration-response curves.
-
Record the changes in isometric tension.
-
Calculate the relaxation as a percentage of the pre-contraction and plot against the compound concentration to determine the EC50.[5][6]
-
In Vivo Measurement of Erectile Function (Intracavernosal Pressure)
This in vivo model in anesthetized rats is the gold standard for evaluating pro-erectile efficacy.
-
Materials and Methods:
-
Anesthetized male rats (e.g., Sprague-Dawley)
-
Pressure transducer and data acquisition system
-
Bipolar platinum electrode for nerve stimulation
-
24-gauge needle connected to a pressure transducer
-
Test compounds and vehicle for administration (e.g., intravenous or intracavernosal)
-
-
Procedure:
-
Anesthetize the rat and expose the carotid artery for blood pressure monitoring and the cavernous nerve for electrical stimulation.
-
Insert the needle into the crus of the penis to measure intracavernosal pressure (ICP).
-
Administer the test compound or vehicle.
-
After a set time, stimulate the cavernous nerve with defined electrical parameters (e.g., 5V, 15 Hz for 60 seconds).
-
Record the maximal ICP and the mean arterial pressure (MAP) during stimulation.
-
Calculate the ratio of maximal ICP to MAP to normalize for changes in systemic blood pressure.
-
Compare the ICP/MAP ratio between treatment groups.[7][8][9]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vivo assessment of erectile function.
Conclusion
This compound and PDE5 inhibitors represent two distinct pharmacological strategies to enhance cGMP signaling. While PDE5 inhibitors are clinically established, their reliance on endogenous NO production presents a limitation. sGC activators, such as A-350619, bypass this requirement by directly stimulating cGMP production, offering a promising avenue for research, particularly in patient populations non-responsive to PDE5 inhibitors.[1][2] The experimental protocols detailed in this guide provide a framework for researchers to conduct robust comparative evaluations of these and other novel compounds targeting the NO-sGC-cGMP pathway.
References
- 1. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 3. nva.sikt.no [nva.sikt.no]
- 4. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental model of human corpus cavernosum smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 8. Video: تسجيل الضغط داخل الكهف لتقييم وظيفة الانتصاب في القوارض [jove.com]
- 9. Cavernous Nerve Stimulation and Recording of Intracavernous Pressure in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of A-350619 Hydrochloride-Induced cGMP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of A-350619 hydrochloride, a soluble guanylyl cyclase (sGC) activator, with other common alternatives for elevating intracellular cyclic guanosine monophosphate (cGMP) levels. The focus is on the validation of downstream signaling events, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.
Introduction to cGMP Signaling and its Modulation
Cyclic GMP is a critical second messenger involved in a myriad of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[1][2] The intracellular concentration of cGMP is tightly regulated by its synthesis by guanylyl cyclases and its degradation by phosphodiesterases (PDEs).[3][4] Dysregulation of the cGMP signaling pathway is implicated in various pathological conditions, making it an attractive target for therapeutic intervention.
This compound is a potent activator of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO).[5] It enhances the production of cGMP, thereby initiating a cascade of downstream signaling events. This guide compares the effects of this compound with two other major classes of cGMP-elevating agents:
-
YC-1: Another direct activator of sGC.
-
PDE5 Inhibitors (e.g., Sildenafil): These agents prevent the breakdown of cGMP by inhibiting phosphodiesterase type 5.[6]
Mechanism of Action: A Head-to-Head Comparison
The fundamental difference between these compounds lies in their mechanism of elevating intracellular cGMP.
| Compound Class | Mechanism of Action | Primary Target | Key Characteristics |
| This compound | Directly activates soluble guanylyl cyclase (sGC), increasing the conversion of GTP to cGMP.[5] | Soluble Guanylyl Cyclase (sGC) | NO-independent activation; acts synergistically with NO. |
| YC-1 | Directly activates sGC, sensitizing the enzyme to NO and CO.[7] | Soluble Guanylyl Cyclase (sGC) | NO-independent activation; potentiates the effects of NO. Can have cGMP-independent effects.[7] |
| PDE5 Inhibitors (e.g., Sildenafil) | Inhibit the cGMP-specific phosphodiesterase type 5 (PDE5), preventing the degradation of cGMP to GMP.[6] | Phosphodiesterase Type 5 (PDE5) | Does not directly stimulate cGMP production; enhances the effects of endogenous cGMP. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway and a general workflow for validating the downstream effects of these compounds.
References
- 1. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Guanylyl cyclases and signaling by cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sildenafil - Wikipedia [en.wikipedia.org]
- 7. The soluble guanylyl cyclase activator YC-1 increases intracellular cGMP and cAMP via independent mechanisms in INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of A-350619 Hydrochloride's Published Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of A-350619 hydrochloride's performance with alternative soluble guanylyl cyclase (sGC) modulators, supported by experimental data and detailed protocols.
This compound is a potent activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including smooth muscle relaxation.[2] this compound has been shown to relax cavernosum smooth muscle and induce penile erections in rats, suggesting its potential as a treatment for erectile dysfunction.[2]
This guide will compare this compound with other sGC stimulators (heme-dependent) and activators (heme-independent), providing a comprehensive overview for researchers in the field.
Performance Comparison of sGC Modulators
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and its alternatives in activating sGC. Lower EC50 values indicate higher potency.
| Compound | Class | EC50 for sGC Activation | Key Findings |
| This compound | sGC Activator | 80 µM (cavernosum tissue relaxation)[2] | Activates basal sGC and acts synergistically with NO. |
| YC-1 | sGC Stimulator | 18.6 µM (purified sGC)[1][3]; 8.4 µM (cavernosum tissue relaxation)[4] | First-in-class sGC stimulator; also exhibits off-target effects.[3] |
| BAY 41-2272 | sGC Stimulator | 0.09 µM (in CHO cells)[3]; 3 µM (purified sGC, no NO)[5][6] | Significantly more potent than YC-1.[3] |
| Riociguat | sGC Stimulator | ~100 nM (in washed human platelets)[7] | Approved for the treatment of pulmonary hypertension.[8] |
| Cinaciguat (BAY 58-2667) | sGC Activator | ~0.2 µM (heme-free sGC)[2][3]; ~10 nM (heme-free/oxidized sGC)[9] | Specifically activates oxidized or heme-free sGC.[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of sGC activation and a general workflow for evaluating sGC modulators.
Caption: Signaling pathway of soluble guanylyl cyclase (sGC) activation by nitric oxide (NO) and pharmacological modulators.
Caption: General experimental workflow for the comparative evaluation of sGC modulators.
Experimental Protocols
Soluble Guanylyl Cyclase (sGC) Activity Assay
This assay measures the enzymatic activity of sGC by quantifying the conversion of [α-³²P]GTP to [³²P]cGMP.
Materials:
-
Purified sGC enzyme
-
[α-³²P]GTP
-
Unlabeled GTP
-
Assay Buffer (e.g., 50 mM TEA/HCl, pH 7.5)
-
MgCl₂ or MnCl₂
-
3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases
-
Test compounds (this compound and alternatives) dissolved in a suitable vehicle (e.g., DMSO)
-
Stop Solution (e.g., containing EDTA to chelate divalent cations)
-
Precipitating Solution (e.g., zinc acetate and sodium carbonate)[10]
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl₂ or MnCl₂, IBMX, and purified sGC enzyme in microcentrifuge tubes.
-
Add the test compounds at various concentrations to the respective tubes. Include a vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of [α-³²P]GTP and unlabeled GTP.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding the Stop Solution.
-
Precipitate the unreacted GTP by adding the Precipitating Solution.
-
Centrifuge the tubes to pellet the precipitate.
-
Transfer the supernatant containing the [³²P]cGMP to a scintillation vial.
-
Quantify the amount of [³²P]cGMP using a scintillation counter.
-
Calculate the sGC activity and determine the EC50 values for each compound.
Isolated Corpus Cavernosum Strip Relaxation Assay
This ex vivo assay assesses the relaxant effect of the test compounds on pre-contracted corpus cavernosum tissue.[11]
Materials:
-
Male rabbits or rats
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Phenylephrine (or another α-adrenergic agonist)
-
Test compounds
-
Organ bath system with force transducers
Procedure:
-
Euthanize the animal and carefully dissect the penis to isolate the corpus cavernosum.
-
Prepare strips of corpus cavernosum tissue (e.g., 2 x 2 x 7 mm).
-
Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes.
-
Induce a sustained contraction in the tissue strips by adding a submaximal concentration of phenylephrine (e.g., 1 µM).[12]
-
Once the contraction reaches a stable plateau, add the test compounds in a cumulative concentration-dependent manner.
-
Record the changes in isometric tension using a force transducer.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the EC50 values for each compound.
In Vivo Rat Model of Penile Erection
This in vivo model evaluates the pro-erectile effects of the test compounds in anesthetized or conscious rats.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Anesthetic (if applicable)
-
Test compounds
-
Apparatus for measuring intracavernosal pressure (ICP) (e.g., pressure transducer connected to a needle)
-
Systemic blood pressure monitor
Procedure (Anesthetized Model):
-
Anesthetize the rat.
-
Expose the cavernous nerve and place a stimulating electrode.[13]
-
Insert a needle connected to a pressure transducer into the corpus cavernosum to measure ICP.
-
Administer the test compound intravenously or intracavernosally.
-
Stimulate the cavernous nerve with appropriate electrical parameters (e.g., 1.5 mA at 20 Hz).[14]
-
Record the maximal ICP and the duration of the erectile response.
-
Monitor systemic blood pressure to assess for cardiovascular side effects.
-
Analyze the data to compare the effects of different compounds on erectile function.
Procedure (Conscious Model):
-
Administer the test compound to conscious, freely moving rats.
-
Observe and record the number and duration of penile erections over a defined period.
-
This model assesses the spontaneous pro-erectile effects of the compounds.
References
- 1. Effect of YC-1, an NO-independent, superoxide-sensitive stimulator of soluble guanylyl cyclase, on smooth muscle responsiveness to nitrovasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activation of soluble guanylate cyclase causes relaxation of corpus cavernosum tissue: synergism of nitric oxide and YC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. ahajournals.org [ahajournals.org]
- 7. The sGC stimulator riociguat inhibits platelet function in washed platelets but not in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. The rat as a model for the study of penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rat model for the study of penile erection: pharmacologic and electrical-stimulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
A-350619 Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy as a Soluble Guanylyl Cyclase Activator
A-350619 hydrochloride has emerged as a significant activator of soluble guanylyl cyclase (sGC), an enzyme pivotal in various physiological processes mediated by nitric oxide (NO).[1] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, juxtaposed with other relevant sGC activators, to support researchers, scientists, and drug development professionals in their investigative endeavors.
In Vitro Effects: Potentiation of sGC Activity and Smooth Muscle Relaxation
In vitro studies have elucidated the direct modulatory effects of this compound on sGC and its consequential impact on smooth muscle tissues.
Modulation of sGC Catalytic Properties
A-350619 has been demonstrated to significantly enhance the catalytic efficiency of sGC. In one key study, A-350619 increased the maximal velocity (Vmax) of the enzyme by 145-fold, from 0.1 to 14.5 µmol/min/mg.[2] Concurrently, it decreased the Michaelis constant (Km) for GTP from 300 to 50 µM, indicating a 6-fold increase in the enzyme's affinity for its substrate.[2]
When compared with YC-1, another sGC activator, the effects on Vmax and Km were not additive, suggesting a common or overlapping binding site on the sGC enzyme.[2] The activation of sGC by A-350619 is partially inhibited by ODQ, a specific inhibitor of sGC that acts through oxidation of the enzyme's heme group.[2]
| Compound | Fold Increase in Vmax | Fold Decrease in Km | EC50 (Cavernosum Relaxation) | EC50 with SNP |
| A-350619 | 145 | 6 | 80 µM | 10 µM |
| YC-1 | Not specified | Not specified | 50 µM | 3 µM |
| A-350619 + YC-1 | 156 | 5 | Not applicable | Not applicable |
Smooth Muscle Relaxation
In isolated rabbit cavernosum tissue strips pre-treated with the NO-synthase inhibitor N-omega-nitro-L-arginine, A-350619 induced dose-dependent relaxation with a half-maximal effective concentration (EC50) of 80 µM.[2] The addition of sodium nitroprusside (SNP), an NO donor, potentiated this effect, shifting the EC50 to 10 µM.[2] This synergistic action with NO is a hallmark of sGC activators.[1]
In Vivo Effects: Penile Erection and Increased Blood Flow
The in vivo activity of this compound corroborates its in vitro mechanism of action, demonstrating physiological responses consistent with sGC activation.
Induction of Penile Erection in Rats
In a conscious rat model, administration of A-350619 at a dose of 1 µmol/kg was sufficient to induce penile erection.[2] This effect is a direct consequence of the sGC-mediated relaxation of the cavernosum smooth muscle, leading to increased blood flow.
Sustained Increase in Skin Blood Flow
Further in vivo studies have shown that A-350619 can induce a sustained increase in skin blood flow.[1] This vasodilatory effect underscores its potential for therapeutic applications where enhanced tissue perfusion is desired.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound is centered on the activation of the soluble guanylyl cyclase signaling pathway.
The experimental validation of A-350619's effects typically follows a workflow from biochemical assays to tissue-based studies and finally to animal models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for the key experiments cited.
Soluble Guanylyl Cyclase (sGC) Activity Assay
This assay quantifies the enzymatic activity of sGC in the presence and absence of A-350619. Purified sGC is incubated with GTP and the test compound. The reaction product, cyclic GMP (cGMP), is then measured, typically using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). Kinetic parameters such as Vmax and Km are determined by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
Cavernosum Smooth Muscle Relaxation Assay
Strips of corpus cavernosum tissue are mounted in an organ bath containing a physiological salt solution, gassed with carbogen, and maintained at 37°C. The tissue is pre-contracted with an agent such as phenylephrine. Cumulative concentrations of A-350619 are then added to the bath, and the resulting relaxation is measured isometrically. EC50 values are calculated from the concentration-response curves. To investigate the interaction with the NO pathway, the experiment can be repeated in the presence of an NO donor like SNP or after inhibition of endogenous NO synthesis.
In Vivo Model of Penile Erection
Conscious, freely moving male rats are used for this model. This compound is administered, typically via intravenous or intraperitoneal injection. The number of penile erections is then observed and recorded over a specified period. This model provides a direct physiological readout of the compound's effect on the target tissue in a living organism.
Conclusion
This compound is a potent activator of soluble guanylyl cyclase with demonstrated efficacy both in vitro and in vivo. Its ability to synergistically enhance the NO-sGC signaling pathway makes it a valuable tool for research into physiological processes regulated by cGMP, including smooth muscle relaxation and blood flow. The comparative data presented here, alongside detailed experimental frameworks, provide a solid foundation for further investigation and development in this area.
References
Safety Operating Guide
Proper Disposal of A-350619 Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, proper disposal of A-350619 hydrochloride, a research chemical, necessitates adherence to stringent safety protocols and regulatory compliance. As a chlorinated organic compound, it must be treated as hazardous chemical waste. The primary recommended disposal method is licensed chemical incineration.
Researchers and laboratory personnel must handle this compound with care, utilizing appropriate personal protective equipment (PPE) at all times. This includes safety goggles, gloves, and a lab coat. All disposal activities must be conducted in accordance with local, state, and federal regulations.
Pre-Disposal and Handling
Prior to disposal, it is crucial to prevent contamination and ensure the safety of all personnel. Unused or waste this compound should never be disposed of down the drain or in regular trash.
Key Handling & Storage Information:
| Property | Value | Source |
| CAS Number | 538368-27-3 | |
| Molecular Formula | C₂₁H₂₅ClN₂OS · HCl | |
| Appearance | White solid | |
| Storage Temperature | 2-8°C or -20°C | [1] |
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound."
-
Segregate this compound waste from other chemical waste streams to avoid unintended reactions.
-
-
Containment:
-
Solid Waste: Collect any solid this compound, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, sealed, and chemically compatible container.
-
Solutions: If this compound is in a solution, store it in a sealed, leak-proof container that is compatible with the solvent used.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with all available information on the chemical, including a Safety Data Sheet (SDS) if available.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent and cleaning procedure.
-
Dispose of all cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory guidelines for chemical waste disposal.
References
Essential Safety and Operational Guide for Handling A-350619 Hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of A-350619 hydrochloride, a potent activator of soluble guanylyl cyclase. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Double gloving is highly recommended, especially when handling the pure solid or concentrated solutions.
-
Eye and Face Protection: ANSI-approved safety goggles or a full-face shield must be worn to protect against splashes and airborne particles.
-
Body Protection: A fully fastened laboratory coat is the minimum requirement. For larger quantities or when there is a significant risk of spillage, chemical-resistant coveralls or an apron should be used.
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
II. Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
- Designate a specific area within a chemical fume hood for handling this compound.
- Before use, allow the container to equilibrate to room temperature to prevent condensation.
- Carefully open the container and use appropriate tools (e.g., spatula, micro-spatula) to transfer the desired amount of the solid onto weighing paper or into a suitable container.
- Avoid creating dust. If any static is present, an anti-static gun may be used.
- Close the primary container tightly immediately after use.
2. Solution Preparation:
- When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing. The compound is soluble in water (25.7 mg/mL), DMSO (≥21.25 mg/mL), and Ethanol (≥13.3 mg/mL)[1].
- If preparing an acidic solution, always add the acid to the water, never the other way around.
- Ensure the solution is fully dissolved before use in experiments.
3. Experimental Use:
- Clearly label all containers with the chemical name, concentration, date, and your initials.
- When using the compound in experimental setups, ensure adequate ventilation and continue to wear all required PPE.
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Place all contaminated solid waste, including weighing paper, gloves, and disposable lab coats, into a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it according to your institution's guidelines.
-
-
Disposal:
-
Dispose of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.
-
IV. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1217201-17-6 | [1][2][3][4] |
| Molecular Formula | C₂₁H₂₅ClN₂OS · HCl | [1][4] |
| Molecular Weight | 425.41 g/mol | [1][2][3][4] |
| Appearance | White solid | [1] |
| Melting Point | 175.2-176.7 °C | |
| Solubility in Water | 25.7 mg/mL | [1] |
| Solubility in DMSO | ≥21.25 mg/mL | [1] |
| Solubility in Ethanol | ≥13.3 mg/mL | [1] |
| Storage Temperature | 2-8°C or -20°C | [1][2][3] |
V. Experimental Workflow and Safety Diagram
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
